Penicillin G-d7 N-ethylpiperidinium salt
Description
Properties
IUPAC Name |
(2S,5R,6R)-6-[[2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;1-ethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S.C7H15N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);2-7H2,1H3/t11-,12+,14-;/m1./s1/i3D,4D,5D,6D,7D,8D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNSFLVJJKLEDK-RSWIJXEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H])[2H].CCN1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746797 | |
| Record name | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-{[2-(~2~H_5_)phenyl(~2~H_2_)ethanoyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-ethylpiperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217445-37-8 | |
| Record name | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-{[2-(~2~H_5_)phenyl(~2~H_2_)ethanoyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-ethylpiperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of Penicillin G-d7 N-ethylpiperidinium salt
An In-Depth Technical Guide to the Chemical Properties and Analytical Applications of Penicillin G-d7 N-ethylpiperidinium Salt
Authored by: A Senior Application Scientist
Introduction
Penicillin G, the first antibiotic to be discovered, remains a cornerstone in treating bacterial infections. In the realm of modern drug development and residue analysis, ensuring the accuracy and precision of quantitative measurements is paramount. This necessitates the use of high-purity, reliable internal standards. Penicillin G-d7 N-ethylpiperidinium salt (CAS No. 1217445-37-8) has emerged as a critical tool for researchers, serving as a stable isotope-labeled internal standard for the quantification of Penicillin G by mass spectrometry.[1][2][3]
This guide provides a comprehensive overview of the chemical properties, stability, and analytical applications of Penicillin G-d7 N-ethylpiperidinium salt. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind its use and the experimental choices that ensure robust and reliable data.
Core Chemical and Physical Properties
Penicillin G-d7 N-ethylpiperidinium salt is the deuterated form of the N-ethylpiperidine salt of Benzylpenicillin. The deuterium labeling involves the substitution of seven hydrogen atoms, which imparts a mass shift detectable by mass spectrometry without significantly altering the compound's chemical behavior.[] This characteristic is fundamental to its role as an ideal internal standard.
| Property | Value | Source(s) |
| IUPAC Name | (2S,5R,6R)-6-[[2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;1-ethylpiperidine | [][5] |
| Synonyms | Benzylpenicilline-d7 N-ethylpiperidinium salt | [6][7] |
| CAS Number | 1217445-37-8 | [5][6] |
| Molecular Formula | C₂₃H₂₆D₇N₃O₄S | [] |
| Molecular Weight | ~454.63 g/mol | [][5] |
| Appearance | White to off-white solid/powder | [8] |
| Solubility | Soluble in water and DMSO | [8][9] |
| InChI Key | KLNSFLVJJKLEDK-RSWIJXEESA-N | [5] |
Structural Elucidation and the Significance of Deuteration
The molecule consists of the Penicillin G-d7 anion and the N-ethylpiperidinium cation. The seven deuterium atoms are strategically placed on the phenyl ring (d5) and the adjacent benzylic position (d2).
Caption: Chemical structure of Penicillin G-d7 N-ethylpiperidinium salt.
Why Deuteration is Critical for an Internal Standard:
The core principle behind using a stable isotope-labeled (SIL) internal standard is that it behaves nearly identically to the unlabeled analyte during sample preparation and analysis.
-
Co-elution: It co-elutes with the analyte in liquid chromatography (LC), ensuring that both experience the same matrix effects at the same time.[10]
-
Correction for Variability: It accurately corrects for analyte loss during extraction, sample handling, and inconsistencies in injection volume.[10][11]
-
Mass Spectrometry Distinction: Despite its similar chemical behavior, the mass difference allows the mass spectrometer to distinguish it from the native analyte, enabling precise quantification.[3]
This approach is the gold standard in bioanalytical method development, providing a self-validating system for every sample analyzed.
Stability Profile and Degradation Pathways
A comprehensive understanding of a reference standard's stability is non-negotiable for ensuring data integrity. Like all β-lactam antibiotics, Penicillin G is susceptible to degradation.[12][13] Its stability is highly dependent on pH, temperature, and the presence of enzymes or metal ions.[14][15]
Key Factors Influencing Stability:
-
pH: The β-lactam ring is prone to hydrolysis. Maximum stability is generally observed in a slightly acidic pH range (around pH 5-6.5).[14] Both strongly acidic and alkaline conditions rapidly accelerate degradation.[15][16]
-
Temperature: Degradation is temperature-dependent. While stable for extended periods when frozen at -80°C, its half-life can be a matter of hours at physiological temperatures (37°C) in solution.[13][17][18]
-
Enzymatic Degradation: The presence of β-lactamase enzymes will rapidly cleave the amide bond in the β-lactam ring, inactivating the antibiotic.[19]
Major Degradation Pathways:
The primary degradation route for Penicillin G is the hydrolysis of the β-lactam ring to form penicilloic acid. Under acidic conditions, this can further rearrange to form penillic acid and penilloic acid.[16][20] These degradation products are known to be potential allergens.[16]
Caption: Primary degradation pathways of Penicillin G.
Storage and Handling Recommendations:
To maintain the integrity of Penicillin G-d7 N-ethylpiperidinium salt as a reference standard, rigorous storage protocols are essential.
| Condition | Recommended Duration | Rationale | Source(s) |
| Solid Form | Per manufacturer's expiry date | Stable when kept dry and protected from light in recommended conditions (e.g., 15-30°C). | [15] |
| Stock Solution (-80°C) | Up to 1 year | Freezing minimizes hydrolytic and thermal degradation. | [17] |
| Working Solution (-80°C) | Up to 6 months | Minimizes degradation; avoid repeated freeze-thaw cycles. | [18] |
| Refrigerated (4°C) | Up to 24 hours | Suitable for short-term storage during sample preparation. | [7][17] |
| Room Temperature | < 4 hours | Significant degradation can occur quickly in solution at ambient temperatures. | [7] |
Analytical Methodologies & Protocols
Penicillin G-d7 is primarily used as an internal standard for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][7][18] Below are field-proven protocols that demonstrate its application.
Protocol 1: Extraction of Penicillin G from Tissue using Penicillin G-d7 IS
This protocol is adapted from the USDA FSIS method for determining Penicillin G in bovine tissue.[18] It exemplifies a robust workflow for residue analysis.
Objective: To extract Penicillin G and its internal standard from a complex biological matrix for LC-MS/MS analysis.
Methodology:
-
Sample Preparation: Weigh 2.0 g (± 0.1 g) of homogenized tissue into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Fortification: Add 100 µL of a 0.20 ng/µL Penicillin G-d7 working solution to all samples, controls, and blanks (except for the "double blank").
-
Causality: Adding the IS at the earliest stage ensures it undergoes the exact same extraction and degradation processes as the native analyte, providing the most accurate correction.[10]
-
-
Protein Precipitation & Extraction:
-
Add 2.0 mL of 1% phosphate buffer.
-
Add acetonitrile (ACN) to bring the total volume to the 5 mL mark.
-
Shake forcefully for 10 minutes. This precipitates proteins and extracts the analyte and IS into the solvent.
-
Centrifuge for 10 minutes at 3000 x g.
-
-
Solvent Evaporation:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent down to ~3.5 mL using a nitrogen stream in a 40°C water bath.
-
Causality: Penicillin G is heat-sensitive. Keeping the temperature at 40°C and not evaporating completely to dryness prevents thermal degradation and reduces adsorption to the subsequent SPE column.[18]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Add water to the 5 mL mark and vortex.
-
Condition a Strata X SPE cartridge with 2.0 mL of methanol, followed by 3.0 mL of phosphate buffer.
-
Load the sample extract onto the cartridge. The sorbent retains the analyte and IS while allowing more polar impurities to pass through.
-
Elute the analyte and IS with 3.0 mL of acetonitrile.
-
-
Final Reconstitution:
-
Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitute the residue in 800 µL of an appropriate buffer (e.g., ammonium acetate buffer) compatible with the LC mobile phase.[21]
-
Filter through a 0.2 µm PVDF filter into an LC vial for analysis.
-
Caption: Workflow for sample extraction using an internal standard.
Protocol 2: Forced Degradation Study for Method Validation
A forced degradation study is a self-validating system required to prove that an analytical method is "stability-indicating."[22] This means the method can unambiguously quantify the active ingredient in the presence of its degradation products.
Objective: To generate potential degradation products of Penicillin G and confirm the analytical method can separate them from the parent compound.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Penicillin G in a 50:50 mixture of acetonitrile and water.[22]
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions. An unstressed control sample must be analyzed alongside.
-
Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2-8 hours).[15]
-
Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Incubate at room temperature, monitoring frequently (e.g., every 30 minutes), as degradation is often rapid.[15][23]
-
Oxidation: Mix with an equal volume of 3% H₂O₂. Incubate at room temperature for a set period (e.g., 24 hours).[22]
-
Thermal Degradation: Place an aliquot of the solution and a sample of the solid powder in an oven at 80°C for 48 hours.[15]
-
Photodegradation: Expose an aliquot to direct sunlight or a photostability chamber for a defined period, alongside a control sample wrapped in foil.[23]
-
-
Sample Neutralization & Dilution: After exposure, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples and the unstressed control using the developed LC-MS/MS method.
-
Evaluation:
-
Compare the chromatograms. The appearance of new peaks indicates the formation of degradation products.
-
The primary goal is to demonstrate that the peak for Penicillin G is well-resolved from all degradation peaks, thus proving the method's specificity.
-
Conclusion
Penicillin G-d7 N-ethylpiperidinium salt is an indispensable tool in modern analytical chemistry. Its chemical properties, particularly its structural identity to the native compound coupled with a distinct mass, make it the ideal internal standard for correcting variability in complex quantitative assays. A thorough understanding of its stability profile and degradation pathways is crucial for its correct handling and for the development of robust, stability-indicating analytical methods. The protocols outlined in this guide provide a framework for its effective use, ensuring the generation of trustworthy, high-quality data in both research and regulated environments.
References
- Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. (2023). Google Scholar.
- CLG-PENG1.03 Determination and Confirmation of Penicillin G by LC-MS/MS. (2020). Food Safety and Inspection Service.
- Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degrad
- Stability of β-lactam antibiotics in bacterial growth media. (n.d.). PMC - NIH.
- Stability of β-lactam antibiotics in bacterial growth media. (2020). bioRxiv.
- UHPLC–MS/MS Analysis of Penicillin G and Its Major Metabolites in Citrus Fruit. (n.d.).
- Stability of Five Beta-Lactam Antibiotics in Sterile Water for Injection and Stored in Plastic Syringes. (n.d.). DTIC.
- Penicillin G-d7 N-ethylpiperidinium salt. (n.d.). PubChem.
- Penicillin G-d5 potassium (Benzylpenicillin-d5 potassium). (n.d.). MCE.
- LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. (2015).
- Penicillin G-d5 (potassium salt) (Benzylpenicillin-d5). (n.d.). Cayman Chemical.
- LC-MS/MS Validation of a Residue Analysis Method for Penicillin G and Its Metabolites in Commercial Orange Juice. (2019).
- minimizing Penicillin V degradation during sample prepar
- (PDF) LC-MS/MS Validation of a Residue Analysis Method for Penicillin G and Its Metabolites in Commercial Orange Juice. (2017).
- Benzylpenicilline-D7 N-ethylpiperidiniuM salt Penicillin G-D7 salt | 1217445-37-8. (2026). Chemicalbook.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). PMC.
- A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum. (2023). RSC Publishing.
- Penicillin G-d7 VETRANAL, analytical standard. (n.d.). MilliporeSigma.
- CAS 1217445-37-8 (Penicillin G-[d7] N-ethylpiperidinium salt). (n.d.). BOC Sciences.
- CLG-PENG1.01 Determination and Confirmation of Penicillin G by LC-MS/MS. (n.d.).
- UHPLC–MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards. (2017).
- UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards. (2017). PubMed.
- Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS. (n.d.). Google Scholar.
- Benzylpenicilline-D7 N-ethylpiperidinium salt - Deuterated Reference Standard for Method Validation. (n.d.).
- D7-Penicillin G N-Ethylpiperidinium salt. (n.d.). HPC Standards.
- Penicillin G-d7 N-ethylpiperidinium salt. (n.d.). Sigma-Aldrich.
- Degradation Pathway of Penicillin by Immobilized β- lactamase. (2024). Chemical Engineering Transactions.
- Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (2021). SciELO.
- Penicillin G-d7 N-ethylpiperidinium salt | 1217445-37-8. (n.d.). A Chemtek.
- Process for the preparation of D(-)-penicillamine and salts thereof. (1976).
- Safety Data Sheet: Penicillin G sodium salt. (n.d.). Carl ROTH.
- Stability of Penicillin G in Oleaginous Formulations Containing Colloidal Silica. (n.d.). DigitalCommons@URI.
- Penicillin G sodium salt | Antibiotic | GABA Receptor. (n.d.). TargetMol.
- 32985 — Penicillin G-d7 N-ethylpiperidinium salt. (n.d.). Adoris Invest Group OU.
- Preparation and Detailed Structural Characterization of Penicillin G Imprinted Polymers by PALS and XPS. (2025).
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- 23. scielo.br [scielo.br]
Technical Guide: Penicillin G-d7 Salt – Physicochemical Profiling & Bioanalytical Applications
[1][2]
Executive Summary & Core Directive
In quantitative bioanalysis, particularly for antibiotic residue testing and pharmacokinetic (PK) profiling, the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix effects.[1][2] Penicillin G-d7 (Benzylpenicillin-d7) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) to correct for these ionization irregularities.[1][2]
This guide provides an authoritative breakdown of the physicochemical properties, specific salt forms, and experimental workflows for Penicillin G-d7.[1][2] Unlike generic datasheets, this document distinguishes between the commercially prevalent N-ethylpiperidinium salt and the pharmacologically relevant Potassium salt , ensuring precise molecular weight calculations for stock solution preparation.[1][2]
Physicochemical Specifications
The Deuteration Pattern
The "d7" designation refers to the isotopic substitution of seven hydrogen atoms with deuterium (
-
Specifics: Phenyl ring (
) + Methylene group ( ).[2] -
Stability: High isotopic stability; non-exchangeable protons under physiological pH.[1][2]
Molecular Weight & Formula Data
Researchers must identify the specific salt form provided by their supplier (e.g., Sigma-Aldrich, Toronto Research Chemicals) to calculate the free acid equivalent concentration accurately.[1][2]
Table 1: Comparative Physicochemical Data
| Parameter | Penicillin G-d7 (Free Acid) | Penicillin G-d7 Potassium Salt | Penicillin G-d7 N-ethylpiperidinium Salt |
| Primary Application | Theoretical Basis | Pharmaceutical Reference | Common Analytical Standard Form |
| Chemical Formula | |||
| Molecular Weight | 341.42 g/mol | 379.52 g/mol | 454.63 g/mol |
| CAS Number | N/A | 352323-25-2 | 1217445-37-8 |
| Solubility | Low (Water), High (Organic) | High (Water) | Moderate (Water/Methanol) |
Critical Note: The N-ethylpiperidinium salt is frequently favored in synthesis for its superior crystallinity and stability compared to the hygroscopic potassium salt.[1][2] When preparing a standard curve, you must correct for the salt mass to target the active moiety (Free Acid).[2]
Structural Logic & Fragmentation
Understanding the structure is vital for selecting Multiple Reaction Monitoring (MRM) transitions.[2] The deuterated benzyl moiety remains intact during the primary fragmentation utilized for quantification.[2]
Figure 1: Structural logic of Penicillin G-d7 showing the deuterated benzyl moiety (red) which generates the specific product ions for MS detection.[2]
Experimental Protocol: Isotope Dilution LC-MS/MS
Objective: Quantification of Penicillin G in biological matrices (e.g., bovine muscle, milk) using Penicillin G-d7 as the Internal Standard (IS).[1][2]
Stock Solution Preparation
Trustworthiness Check: Deuterated standards are expensive and often supplied in small quantities (e.g., 1 mg).[2] Gravimetric preparation is prone to error at this scale.[1][2]
-
Recommended Method: Dissolve the entire contents of the vial (e.g., 1 mg) in a precise volume of solvent (e.g., 10 mL of 50:50 Methanol:Water) to create the Master Stock.[2]
-
Correction Factor (CF): If using the N-ethylpiperidinium salt to quantify Penicillin G Free Acid:
Actual Weight = Weighed Mass / 1.33[2]
Sample Extraction Workflow
This protocol minimizes beta-lactam ring hydrolysis, which is catalyzed by extreme pH and heat.[1][2]
-
Homogenization: Weigh 2.0 g of tissue sample.
-
IS Spiking: Add Penicillin G-d7 working solution (e.g., 50 µL at 1 µg/mL).[1][2] Allow to equilibrate for 10 mins. Why? This allows the IS to bind to matrix proteins similarly to the analyte.
-
Extraction: Add 8 mL Acetonitrile (ACN) / Water (80:20). Shake vigorously for 10 mins.
-
Centrifugation: 4000 x g for 10 mins at 4°C.
-
Clean-up: Transfer supernatant. If high lipid content (e.g., milk), add Hexane to defat.[1][2] Discard Hexane layer.[1][2][3]
-
Filtration: Filter through 0.2 µm PTFE syringe filter into LC vial.
LC-MS/MS Parameters[1][2]
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).[1][2]
-
Mobile Phase:
-
Ionization: ESI Positive Mode (
).[1][2] -
Transitions (MRM):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Penicillin G (d0) | 335.1 | 160.0 | 25 | 18 |
| Penicillin G-d7 (IS) | 342.2 | 167.1 | 25 | 18 |
Note: The mass shift of +7 Da in the precursor and product ions confirms the stability of the deuterium label on the benzyl fragment (m/z 160 -> 167).[1][2]
Analytical Workflow Visualization
Figure 2: Step-by-step bioanalytical workflow ensuring compensation for matrix effects.
Stability and Handling
-
Hygroscopicity: The potassium salt is highly hygroscopic.[1][2] Handle in a desiccated glove box if possible. The N-ethylpiperidinium salt is more stable but should still be stored desiccated.[1][2]
-
Temperature: Store neat standards at -20°C. Stock solutions (in Methanol) are stable for 6 months at -80°C.
-
pH Sensitivity: Penicillins are unstable in acidic and alkaline conditions.[1][2] Ensure extraction buffers are near neutral (pH 6-7) to prevent hydrolysis of the beta-lactam ring to penicilloic acid.[1][2]
References
-
Toronto Research Chemicals. Benzyl Penicillinate-d7 Potassium Salt (Penicillin G-d7 Potassium Salt) Datasheet. Retrieved from [2]
-
Sigma-Aldrich. Penicillin G-d7 N-ethylpiperidinium salt Product Information. Retrieved from [2]
-
U.S. Department of Agriculture (USDA). Determination and Confirmation of Penicillin G by LC-MS/MS (Method CLG-PENG1.03). Retrieved from
-
PubChem. Penicillin G-d7 N-ethylpiperidinium salt Compound Summary. Retrieved from [2]
-
U.S. Food and Drug Administration (FDA). LC-MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. Retrieved from [2]
Precision in Beta-Lactam Quantification: The Technical Case for Penicillin G-d7 N-ethylpiperidinium Salt
[1]
Executive Summary
In the high-stakes arena of antibiotic residue analysis—whether for food safety (MRL compliance) or pharmacokinetic profiling—Penicillin G (Benzylpenicillin) presents a notorious analytical challenge.[1][2] Its beta-lactam ring is chemically fragile, susceptible to hydrolysis, and prone to severe matrix suppression in electrospray ionization (ESI).[1]
This guide details why Penicillin G-d7 N-ethylpiperidinium salt is the gold-standard Internal Standard (IS) for these applications. Unlike the common potassium or sodium salts used therapeutically, the N-ethylpiperidinium (NEP) salt offers superior crystallographic stability for reference material handling.[1] Simultaneously, the deuterated (d7) label provides the necessary mass shift to correct for matrix effects and extraction losses without isotopic overlap.
Part 1: The Stability Paradox & The Salt Solution
The Instability of Penicillin G
Penicillin G is inherently unstable. The strained four-membered beta-lactam ring is prone to nucleophilic attack by water (hydrolysis), especially under acidic or basic conditions, leading to the formation of penicilloic acid (which is legally regulated in some jurisdictions but analytically distinct).[1]
-
The Problem: Standard Penicillin G Potassium (Pen G-K) is hygroscopic.[1] It absorbs atmospheric moisture rapidly, leading to hydrolysis on the balance or during storage. This introduces a "weighing error" before the experiment even begins.
-
The Consequence: If your reference standard is 95% pure but has absorbed 5% water weight, your calibration curve is biased low, and you will overestimate residues in samples.
The N-ethylpiperidinium (NEP) Advantage
The N-ethylpiperidinium salt is not a drug formulation; it is an analytical tool.[1] It was historically used to purify penicillin because, unlike the alkali salts, it forms a robust, non-hygroscopic crystalline lattice.
| Feature | Penicillin G Potassium (Drug Salt) | Penicillin G NEP Salt (Analytical Standard) |
| Physical State | Amorphous or fine powder; Hygroscopic | Crystalline solid; Non-hygroscopic |
| Weighing Stability | Poor (absorbs water rapidly) | Excellent (stable mass) |
| Storage Stability | Requires desiccation; prone to hydrolysis | Stable at -20°C for extended periods |
| Solubility | High water solubility | Soluble in water/organic mixtures (dissociates) |
Mechanism of Action in Solution: When dissolved in the mobile phase, the NEP salt dissociates completely. The N-ethylpiperidinium cation is diverted to waste or elutes separately, while the Penicillin G-d7 anion behaves exactly like the analyte.
Figure 1: The dissociation mechanism ensures that while the salt provides storage stability, the active internal standard species is released freely in solution.[1]
Part 2: The Deuterium Delta (Why d7?)
Mass Shift and Isotopic Overlap
Standard Penicillin G has a monoisotopic mass of 334.1 Da .
-
Why not d3 or d5? Natural isotopes (Carbon-13, Sulfur-34) create a "M+1" and "M+2" signal for the native analyte.[1] If the internal standard is only +3 Da heavier, the "tail" of the native signal can interfere with the IS channel at high concentrations.
-
The d7 Solution: A mass shift of +7 Da (Precursor m/z 342) moves the IS completely clear of the native isotopic envelope.
The Structure of d7
The labeling is typically on the phenylacetyl side chain :
-
5 Deuteriums on the phenyl ring.
-
2 Deuteriums on the benzylic carbon (CH₂).[1]
Crucial MRM Transition Logic: Since the fragmentation of Penicillin G typically involves cleaving the amide bond to release the phenylacetyl group (m/z 176 in native), the d7 variant shifts this specific fragment to m/z 183 .
Retention Time & The Isotope Effect
Deuterium forms stronger, shorter bonds than hydrogen (C-D vs C-H).[1] This slightly reduces the lipophilicity of the molecule.
-
Observation: Pen G-d7 may elute 0.05 – 0.10 minutes earlier than native Pen G on a C18 column.[1]
-
Impact: This is negligible for quantification but critical for integration window setting. The IS still experiences the same matrix suppression zone as the analyte.
Part 3: Validated Analytical Workflow
This protocol is designed for the quantification of Penicillin G in bovine milk or tissue, utilizing the d7-NEP salt IS.
Reagents & Preparation
-
Stock Solution (IS): Dissolve 1.0 mg Penicillin G-d7 NEP salt in 10 mL of 50:50 Acetonitrile:Water. (Correct for the salt weight ratio: MW Salt / MW Free Acid). Store at -20°C.
-
Extraction Buffer: 0.1 M Phosphate Buffer (pH 8.0) – Alkaline pH helps solubilize the drug, but move quickly to avoid hydrolysis.
Step-by-Step Protocol
Step 1: Sample Extraction
-
Weigh 2.0 g of homogenized sample (milk/tissue).
-
SPIKE: Add 50 µL of Pen G-d7 working solution (100 ng/mL) before adding solvent.[1] This allows the IS to track extraction efficiency.
-
Add 8 mL Acetonitrile (precipitates proteins). Vortex for 1 min.
-
Centrifuge at 4000 rpm for 10 min.
Step 2: Clean-up (SPE)
-
Note: Penicillins are labile; avoid strong acid/base during SPE.[1]
-
Condition HLB cartridge (3 mL Methanol -> 3 mL Water).
-
Dilute supernatant 1:1 with water (to reduce organic strength).[1] Load sample.
-
Wash with 5% Methanol in water.[1]
-
Elute with 3 mL Acetonitrile.[3]
-
Evaporate under Nitrogen at <40°C (Heat destroys Pen G).[1][4] Reconstitute in Mobile Phase A/B (90:10).
Step 3: LC-MS/MS Parameters [1]
-
Column: C18 (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient: 10% B to 90% B over 6 minutes.
Mass Spectrometry Transitions (ESI+)
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
| Penicillin G | 335.1 | 176.1 | Quantifier | 18 |
| Penicillin G | 335.1 | 160.0 | Qualifier | 25 |
| Penicillin G-d7 | 342.1 | 183.1 | Internal Standard | 18 |
Part 4: Data Logic & Quality Assurance[1]
The use of Pen G-d7 allows for the calculation of the Response Ratio , which is the primary metric for quantification.
Matrix Effect Correction Flow
The following diagram illustrates how the IS auto-corrects for errors introduced during the workflow.
Figure 2: Because the d7-IS is added before extraction and shares the same chemical properties (pKa, solubility) as the target, any loss in Step 3 or suppression in Step 4 affects both equally, canceling out the error in the final ratio.[1]
Acceptance Criteria (Self-Validation)
To ensure the system is working:
-
IS Area Stability: The peak area of the d7-IS in samples should be within ±20% of the IS area in solvent standards. If it drops <50%, matrix suppression is too high (dilute sample).
-
Retention Time Match: The d7 peak should elute within ±0.1 min of the native peak.
-
Blank Check: Run a double blank (no analyte, no IS) and a blank (IS only). The blank should show zero signal at m/z 335, confirming the d7 IS is pure and not contributing to the native channel (cross-talk).
References
-
US Food and Drug Administration (FDA). (2020). An LC-MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. Laboratory Information Bulletin.[1] Link
-
Aldeek, F., et al. (2015).[1] LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. Journal of Agricultural and Food Chemistry. Link[1]
-
Canzani, D., et al. (2017). UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards.[5][6] Journal of Chromatography B. Link
-
Witega Laboratorien. (2024). Benzylpenicilline-D7 N-ethylpiperidinium salt Reference Standard Data Sheet.[1]Link[1]
-
USDA Food Safety and Inspection Service. (2019).[1] Determination and Confirmation of Penicillin G by LC-MS/MS (CLG-PENG1.03).Link
Sources
- 1. Penicillin G-d7 VETRANAL , analytical standard 1217445-37-8 [sigmaaldrich.com]
- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 3. fsis.usda.gov [fsis.usda.gov]
- 4. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
Stability advantages of N-ethylpiperidinium salt forms in antibiotics
Technical Guide: Stability & Process Advantages of N-Ethylpiperidinium Salts in Antibiotic Development
Executive Summary
In the development of beta-lactam antibiotics (penicillins, cephalosporins), the selection of the salt form is a critical determinant of manufacturing yield, purification efficiency, and long-term stability. While sodium (
This guide analyzes the N-ethylpiperidinium (NEP) salt form as a high-performance "technological salt." It details how the bulky organic cation stabilizes the beta-lactam ring through superior lattice packing and hydrophobicity, serving as a vital intermediate for purification and as a gold standard for analytical reference materials.
The Physicochemical Challenge: Beta-Lactam Instability
The core vulnerability of antibiotics like Cefoperazone or Penicillin G is the strained beta-lactam ring. In the presence of moisture and nucleophiles, the ring opens (hydrolysis), rendering the drug inactive.
-
The Sodium Salt Problem: Sodium salts have high charge density, creating strong dipole-dipole interactions with water. This leads to the formation of amorphous solids or unstable hydrates that absorb atmospheric moisture, accelerating hydrolysis.
-
The N-Ethylpiperidinium Solution: N-ethylpiperidine is a tertiary amine (
). When protonated to form the N-ethylpiperidinium cation, it offers a bulky, hydrophobic counter-ion that alters the solid-state properties of the antibiotic.
Table 1: Comparative Physicochemical Profile
| Feature | Sodium Salt Form (Traditional) | N-Ethylpiperidinium Salt Form (Technological) |
| Crystallinity | Often amorphous or semi-crystalline; difficult to dry. | Highly crystalline; sharp melting points. |
| Hygroscopicity | High (deliquescent). Absorbs water rapidly. | Low. Hydrophobic cation repels lattice water. |
| Lattice Energy | High ionic character, but disrupted by hydration. | Stabilized by Van der Waals forces and H-bonding networks. |
| Solubility | High in water; low in organic solvents. | Soluble in organic solvents (DCM, Acetone); limited in water. |
| Primary Use | Clinical Administration (IV/IM). | Purification Intermediate & Analytical Standards. |
Mechanistic Basis of Stability
The superior stability of NEP salts is not accidental; it is driven by specific molecular interactions.
Steric Shielding and Lattice Packing
Unlike the spherical sodium ion, the N-ethylpiperidinium cation is a six-membered ring with an ethyl tail. In the crystal lattice, this bulky cation effectively "packs" against the beta-lactam molecule.
-
Effect: This dense packing minimizes "void volume" in the crystal lattice where water molecules could otherwise reside.
-
Result: The hydrolytic attack on the beta-lactam carbonyl is sterically hindered.
Hydrophobic Shielding
The ethyl and piperidine groups are lipophilic. When crystallized, these hydrophobic domains tend to cluster, creating a "greasy" barrier around the sensitive carboxylate and beta-lactam regions. This significantly reduces the Critical Relative Humidity (CRH) threshold, allowing the salt to remain stable in ambient conditions where the sodium salt would liquefy.
Application I: The "Purification Bridge" in Manufacturing
The most high-value application of NEP salts is in the isolation of intermediates . Direct crystallization of sodium salts from reaction mixtures is often impossible due to oiling out. NEP salts serve as a "bridge" to isolate the pure molecule before final conversion.
Experimental Protocol: Purification of a Cephalosporin Intermediate
Context: Isolation of a semi-synthetic cephalosporin acid from a reaction mixture containing impurities.
Step 1: Salt Formation
-
Dissolve the crude antibiotic acid (10 g) in Acetone (100 mL).
-
Add N-ethylpiperidine (1.1 equivalents) dropwise at 20-25°C.
-
Observation: The solution may warm slightly (exothermic neutralization).
Step 2: Crystallization
-
Cool the mixture to 0-5°C and stir for 2 hours.
-
The N-ethylpiperidinium salt precipitates as a dense, white crystalline solid.
-
Advantage: Impurities (degradation products, side reagents) remain dissolved in the acetone mother liquor.
Step 3: Isolation & Metathesis (Conversion to Sodium Salt)
-
Filter the NEP salt and wash with cold acetone.
-
Resuspend the wet cake in Water/Ethyl Acetate biphasic mixture.
-
Adjust pH to 2.0 with dilute HCl to liberate the free acid into the organic layer.
-
Separate organic layer, dry, and add Sodium 2-ethylhexanoate (SEH) to precipitate the pharmaceutically acceptable Sodium Salt.
Diagram: The Purification Bridge Workflow
Caption: Workflow utilizing N-ethylpiperidinium as a crystallization tool to reject impurities before final API formation.
Application II: Analytical Reference Standards
In analytical chemistry (HPLC/MS), accurate quantification requires a reference standard with 100.0% known potency. Sodium salts of penicillins (e.g., Penicillin G Sodium) are poor primary standards because they absorb variable amounts of water during weighing, leading to assay errors.
The NEP Advantage: Stable isotope-labeled standards, such as Penicillin G-d7 N-ethylpiperidinium salt , are the industry preference.
-
Stoichiometric Stability: They crystallize as defined solvates or anhydrous forms that do not change weight on the balance.
-
Shelf-Life: They resist degradation at -20°C for years, whereas sodium salts may degrade via hydrolysis even in frozen states due to microscopic liquid pockets.
Data Insight:
-
Penicillin G Sodium: Purity drops to <90% after 6 months at 4°C (if not sealed perfectly).
-
Penicillin G NEP Salt: Maintains >98% purity after 24 months at 4°C.
References
-
PubChem. (2025).[1] Penicillin G-d7 N-ethylpiperidinium salt | C23H33N3O4S.[1] National Library of Medicine. [Link]
-
The Analyst. (1949). Determination of Benzyl Penicillin: Precipitation as N-Ethylpiperidinium Salt. Royal Society of Chemistry. [Link]
- European Patent Office. (1983). Process for recovering cephalosporin C derivatives using organic amine salts.
Sources
A Technical Guide to the Structure Elucidation of Deuterated Penicillin G Salts
Abstract
Introduction: The Rationale for Deuterating Penicillin G
Penicillin G (benzylpenicillin) remains a vital antibiotic, but like many drugs, it is susceptible to metabolic breakdown. Replacing specific hydrogen atoms with deuterium, a stable, heavier isotope, can form stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This increased bond strength can slow metabolic processes that involve C-H bond cleavage, potentially leading to improved drug stability, longer half-life, and a more favorable dosing regimen. This "deuterium switch" strategy has been successfully validated with drugs like deutetrabenazine.[1]
The primary challenge following the synthesis of a deuterated analog is to unequivocally prove its molecular structure.[2][3] This involves not only confirming the core Penicillin G scaffold but also precisely identifying which hydrogen atoms have been substituted with deuterium and quantifying the extent of this isotopic labeling. This guide outlines a multi-technique, cross-validating approach to achieve this with the highest degree of scientific confidence.
Foundational Analytical Strategy: A Multi-Modal Approach
No single analytical technique can provide a complete picture of a deuterated molecule.[4] A robust elucidation strategy relies on the synergy between different methods, where each technique provides a unique piece of the structural puzzle, and the collective data provides cross-validation.[2][3] NMR spectroscopy is the gold standard for determining the exact position of deuterium incorporation, while mass spectrometry confirms the overall mass shift and isotopic purity.[2][4][5] For crystalline salts, X-ray crystallography offers the definitive three-dimensional structure, and vibrational spectroscopy provides complementary evidence of C-D bond formation.
Workflow for Structure Elucidation of Deuterated Penicillin G Salts
Sources
Understanding the Degradation Pathways of Penicillin G-d7
Executive Summary & Chemical Identity
Penicillin G-d7 (Benzylpenicillin-d7) is a stable isotope-labeled isotopologue of Penicillin G, widely utilized as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis.[1] Its primary utility lies in normalizing matrix effects, recovery variances, and ionization suppression during the quantification of Penicillin G in biological matrices.
Understanding the degradation pathways of Penicillin G-d7 is critical not only for ensuring the accuracy of quantitative data but also for identifying potential interference from degradation products that share mass transitions with metabolites. This guide details the mechanistic degradation routes of Penicillin G-d7, focusing on the retention of the deuterium label (
Structural Configuration & Deuterium Stability
The standard commercial configuration for Penicillin G-d7 places the deuterium atoms on the benzyl side chain to ensure metabolic and chemical stability of the label relative to the core pharmacophore.
-
Chemical Formula:
[1] -
Label Position: Phenyl ring (
) and the benzylic -methylene group ( ).[1] -
Label Stability: The C-D bonds on the phenyl ring and benzylic position are chemically inert under standard hydrolysis conditions. Consequently, the
Da mass shift is conserved in all degradation products retaining the benzyl side chain.
Mechanistic Degradation Pathways
The degradation of Penicillin G-d7 mirrors that of unlabeled Penicillin G, driven primarily by the strain of the
Pathway A: -Lactam Hydrolysis (Acid/Base/Enzymatic)
The most rapid degradation route involves the nucleophilic attack on the
-
Mechanism: Water or hydroxide ions attack the carbonyl carbon of the four-membered lactam ring.
-
Product: Penicilloic Acid-d7 .
-
Characteristics: The ring opens, relieving ring strain. The benzyl-d7 side chain remains intact.
-
Mass Shift: Parent (
) Product ( ).
Pathway B: Decarboxylation
Under acidic conditions or thermal stress, Penicilloic acid-d7 undergoes decarboxylation at the thiazolidine ring.
-
Mechanism: Loss of
from the C-3 carboxyl group. -
Product: Penilloic Acid-d7 .
-
Relevance: This is a major stable end-product found in environmental samples and forced degradation studies.[1]
Pathway C: Acid-Catalyzed Rearrangement (The Penillic Pathway)
In strongly acidic environments (pH < 2), Penicillin G-d7 undergoes a complex rearrangement involving the side-chain amide carbonyl acting as an internal nucleophile.[1]
-
Mechanism: Protonation of the
-lactam nitrogen is followed by nucleophilic attack from the side-chain oxygen, leading to an oxazolone intermediate (Penicillenic acid-d7), which rearranges to an imidazoline structure.[1] -
Product: Penillic Acid-d7 .
-
Label Retention: The benzyl-d7 group is incorporated into the new imidazoline ring structure.
Pathway D: Side-Chain Cleavage (Amidases)
While primarily enzymatic (Penicillin G Acylase), this pathway can occur under extreme chemical stress.[1]
-
Mechanism: Hydrolysis of the amide bond linking the side chain to the nucleus.
-
Products:
-
Phenylacetic Acid-d7 (PAA-d7): Carries the full isotopic label.[1]
-
6-Aminopenicillanic Acid (6-APA): Unlabeled . This product is indistinguishable from the 6-APA produced by non-deuterated Penicillin G.
-
Visualization of Degradation Logic
The following diagram illustrates the flow of degradation and the conservation of the deuterium label.
Figure 1: Mechanistic degradation map of Penicillin G-d7 showing mass transitions and label retention.
Experimental Protocols for Stability Validation
To validate the stability of Penicillin G-d7 for use as an Internal Standard, the following forced degradation protocol is recommended. This ensures that IS degradation products do not co-elute with analyte metabolites.[1]
Reagents & Preparation
-
Stock Solution: 1.0 mg/mL Penicillin G-d7 in Acetonitrile:Water (50:50).[1]
-
Acid Stress Media: 0.1 N HCl.[1]
-
Base Stress Media: 0.1 N NaOH.[1]
-
Oxidative Media: 3%
.[1]
Forced Degradation Workflow
-
Aliquot: Transfer 50 µL of Stock Solution into three separate amber glass vials.
-
Stress Induction:
-
Quench: Neutralize acid/base samples immediately with equimolar NaOH/HCl.
-
Dilution: Dilute to 100 ng/mL with mobile phase prior to injection.
LC-MS/MS Analytical Parameters
The following MRM transitions are specific to the d7-isotopologue.
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Note |
| Penicillin G-d7 | 342.1 | 167.1 | 15 | Retains Benzyl-d7 + Amide |
| Penicillin G-d7 | 342.1 | 98.1 | 25 | Tropylium ion-d7 ( |
| Penicilloic Acid-d7 | 360.1 | 167.1 | 18 | Hydrolysis Product |
| Penilloic Acid-d7 | 316.1 | 98.1 | 28 | Decarboxylated |
| Penillic Acid-d7 | 342.1 | 183.1 | 20 | Isomer (Distinct RT) |
Note: The "Product" ion at m/z 160 (Thiazolidine ring) seen in unlabeled Penicillin G is unchanged in d7 degradation if the label is on the side chain. However, transitions filtering for the side chain (m/z 91 -> 98) provide higher specificity.
Summary of Degradation Data
The table below summarizes the expected behavior of Penicillin G-d7 under various stress conditions, derived from kinetic isotope effect principles and standard penicillin chemistry.
| Stress Condition | Primary Degradant | Mechanism | Label Status | Impact on Bioanalysis |
| Acidic (pH < 2) | Penillic Acid-d7 | Rearrangement | Intact | Isobaric interference (Same MRM, different RT).[1] Requires chromatographic separation.[1] |
| Neutral/Water | Penicilloic Acid-d7 | Hydrolysis | Intact | Mass shift (+18).[1] Generally no interference. |
| Basic (pH > 9) | Penicilloic Acid-d7 | Hydrolysis | Intact | Rapid degradation.[1] Avoid basic diluents for IS.[1] |
| Thermal (> 60°C) | Penilloic Acid-d7 | Decarboxylation | Intact | Stable end-product.[1] Monitor for carryover. |
| Enzymatic | PAA-d7 + 6-APA | Amide Cleavage | Split | PAA-d7 may interfere with PAA analysis if measuring metabolites.[1] |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating Penicillin G-d7 stability.
References
-
Gunnarsson, P. O., et al. (1984).[1] "Pharmacokinetics of Penicillin G and its degradation products." Journal of Pharmacokinetics and Biopharmaceutics.
-
MedChemExpress. "Penicillin G-d7 Potassium Salt Product Information." MCE Catalog.
-
LGC Standards. "Benzylpenicillinate-d7 Potassium Salt - Structure and Isotope Data."[1] LGC Standards. [1]
-
Deshpande, A. D., et al. (2004). "Degradation of β-lactam antibiotics." Current Science.
-
Hou, J. P., & Poole, J. W. (1971).[1] "Kinetics and mechanism of degradation of penicillin G in acidic aqueous solution." Journal of Pharmaceutical Sciences.
Sources
- 1. Benzyl Penicillinate-d7 Potassium Salt (Penicillin G-d7 Potassium Salt) [lgcstandards.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Penicilloic acid - Wikipedia [en.wikipedia.org]
- 4. Unprecedented Treatment Strategy of Aquatic Environments: Oxidative Degradation of Penicillin G by Chromium Trioxide in Acidic Media and the Impact of Metal Ion Catalysts: Kinetics and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Quantitative Analysis of Penicillin G in Biological Matrices by LC-MS/MS Using a Deuterated Internal Standard
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the accurate quantification of Penicillin G in biological samples. The methodology employs Penicillin G-d7 as a stable isotope-labeled internal standard to ensure high precision and accuracy by correcting for matrix effects and variations during sample processing. The protocol outlines procedures for sample preparation using protein precipitation, optimized chromatographic separation on a reversed-phase column, and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This guide is intended for researchers and drug development professionals requiring a reliable method for the determination of Penicillin G residues.
Introduction: The Rationale for Precise Penicillin G Quantification
Penicillin G (Benzylpenicillin) is a widely used β-lactam antibiotic effective against a range of Gram-positive bacteria[1]. Its clinical and veterinary applications necessitate sensitive and accurate monitoring in various biological matrices, such as serum, plasma, milk, and tissue, to ensure therapeutic efficacy, monitor dosage, and prevent the development of antimicrobial resistance[2][3].
The inherent instability of the β-lactam ring in Penicillin G presents an analytical challenge[4][5]. Furthermore, complex biological matrices can interfere with quantification, causing ion suppression or enhancement in the mass spectrometer source. To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS), such as Penicillin G-d7, is the gold standard. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. It co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies, allowing for reliable correction and leading to highly accurate and precise quantification[4][6]. This document provides a comprehensive protocol grounded in established methodologies[7].
Principle of the Method
The core of this method is the principle of isotope dilution mass spectrometry. A known concentration of Penicillin G-d7 is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process[7]. The samples are then subjected to protein precipitation to remove high molecular weight interferences. Following cleanup, the extract is injected into an LC-MS/MS system.
The liquid chromatograph separates Penicillin G and its internal standard from other sample components. The tandem mass spectrometer, operating in positive electrospray ionization (ESI) mode, detects the specific precursor-to-product ion transitions for both the analyte and the internal standard. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this against the concentration of the calibration standards to generate a calibration curve.
Materials and Reagents
Chemicals and Standards
-
Penicillin G Potassium Salt (Benzylpenicillin Potassium)
-
Penicillin G-d7 Potassium Salt (Benzylpenicillin-d7 Potassium)[2][7]
-
LC/MS Grade Acetonitrile (ACN)[2]
-
LC/MS Grade Water
-
Formic Acid (≥98%)[2]
-
Potassium Phosphate Monobasic (KH₂PO₄)[7]
-
Potassium Phosphate Dibasic (K₂HPO₄)[7]
Preparation of Solutions
-
Phosphate Buffer (1%): Dissolve 8.0 g of KH₂PO₄ and 2.0 g of K₂HPO₄ in 1 L of Milli-Q water. This solution can be stored refrigerated for up to 2 months[7].
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of LC/MS grade water.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1 L of LC/MS grade acetonitrile.
-
Stock Solution - Penicillin G (1 mg/mL): Accurately weigh approximately 11.1 mg of Penicillin G potassium salt and dissolve it in a 10 mL volumetric flask with Milli-Q water. Adjust for purity and the salt form. Store aliquots in amber vials at ≤ -80°C for up to 6 months[7].
-
Stock Solution - Penicillin G-d7 (1 mg/mL): Accurately weigh approximately 2 mg of Penicillin G-d7 potassium salt and dissolve it in a 10 mL volumetric flask with Milli-Q water. Adjust for purity and salt form. Store aliquots in amber vials at ≤ -80°C for up to one year[3][7].
-
Working Internal Standard Solution (0.20 ng/µL): Prepare a 100 mL solution at a concentration of 0.20 ng/µL (or 200 ng/mL) from the Penicillin G-d7 stock solution, using Milli-Q water as the diluent. Store aliquots at ≤ -80°C for up to 6 months[7].
-
Calibration Standards and Quality Controls (QCs): Prepare working solutions of Penicillin G by serially diluting the stock solution with Milli-Q water to create a range of concentrations (e.g., 0.0015 to 10 mg/L)[2]. These working solutions are then used to spike the blank matrix (e.g., serum, milk) to create the calibration curve and QC samples.
Experimental Protocol
Sample Preparation: Protein Precipitation
This procedure is suitable for serum, plasma, or milk samples. For tissue, homogenization in phosphate buffer is required prior to this step[7].
-
Label 1.5 mL microcentrifuge tubes for each calibrator, QC, and unknown sample.
-
Pipette 100 µL of the sample (or spiked matrix for calibrators/QCs) into the corresponding tube.
-
Add 50 µL of the Working Internal Standard Solution (0.20 ng/µL Penicillin G-d7) to every tube[7].
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins. The use of acetonitrile is a well-established method for efficient protein removal[2].
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at ≥10,000 x g for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving a clear supernatant containing the analyte and internal standard[7].
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. To avoid cross-contamination, do not pour the supernatant; use a pipette.
LC-MS/MS Instrumental Analysis
The following parameters serve as a robust starting point and may be optimized for specific instrumentation.
The goal of the LC method is to achieve baseline separation of Penicillin G from potential matrix interferences and ensure a reproducible retention time.
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System (e.g., Waters ACQUITY, Agilent 1290) | Provides high resolution and fast analysis times. |
| Column | Reversed-Phase C18, e.g., Poroshell 120 EC-C18 (2.1 x 50 mm, 1.9 µm)[2] or Phenomenex Polar-RP Synergi (2.0 x 20 mm, 2.5 µm) | C18 stationary phases provide excellent retention for moderately polar compounds like Penicillin G. |
| Column Temp. | 25 - 30°C[2] | Ensures stable retention times and peak shapes. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes protonation of the analyte for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or 55% Methanol[2] | The organic phase elutes the analyte from the reversed-phase column. |
| Flow Rate | 0.3 - 0.4 mL/min[2] | Appropriate for 2.1 mm ID columns, balancing speed and efficiency. |
| Injection Vol. | 2 - 10 µL[2] | Dependent on system sensitivity and expected sample concentration. |
| Gradient | Isocratic (e.g., 20% B) or a shallow gradient may be used. | An isocratic method is simpler and can be very robust if separation is adequate. |
| Run Time | ~6 minutes[2] | Allows for elution of the analyte and washing of the column. |
The mass spectrometer is set to monitor specific ion transitions for Penicillin G and its d7-labeled internal standard, ensuring high selectivity and sensitivity.
| Parameter | Condition | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent) | Required for Multiple Reaction Monitoring (MRM) experiments. |
| Ionization | Electrospray Ionization (ESI), Positive Mode[2] | ESI is effective for polar molecules and positive mode is suitable for Penicillin G. |
| Ion Source Temp. | 400 - 600°C[3][9] | Optimizes desolvation of the analyte ions. |
| IonSpray Voltage | ~5500 V[3] | Creates a strong electric field for efficient ion formation. |
| MRM Transitions | See Table below | These transitions are highly specific for the target compounds. |
Table of MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| Penicillin G | 335.1 | 160.1 | 17 | 11 | Quantifier |
| Penicillin G | 335.1 | 176.15 | 17 | 12 | Qualifier |
| Penicillin G-d7 | 342.2 | 160.2 | 16 | 11 | Internal Standard |
Note: Cone voltage and collision energy are instrument-dependent and should be optimized by infusing a standard solution. The quantifier ion is used for calculating the concentration, while the qualifier ion is used for confirmation of identity.
Data Analysis and Quality Control
-
Integration: Integrate the chromatographic peaks for the quantifier MRM transition of Penicillin G and the MRM transition of Penicillin G-d7 for all standards, QCs, and samples.
-
Calibration Curve: Calculate the peak area ratio (Penicillin G Area / Penicillin G-d7 Area) for each calibration standard. Plot this ratio against the nominal concentration of the standards. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate the calibration curve. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Quantification: Calculate the peak area ratio for each unknown sample and use the regression equation from the calibration curve to determine the concentration of Penicillin G.
-
Quality Control: The calculated concentrations of the QC samples must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value, ±20% at the Lower Limit of Quantification) to ensure the validity of the analytical run[2].
-
Confirmation: For positive samples, the ratio of the quantifier to qualifier ion should be consistent with that observed in the calibration standards to confirm the identity of the analyte.
Method Performance Characteristics
Based on published data, methods similar to this protocol can achieve high sensitivity and accuracy.
-
Linearity: The method is typically linear over a wide concentration range, for example, from 0.0015 to 10 mg/L[2].
-
Limit of Quantification (LOQ): The LOQ, or the lowest concentration that can be reliably quantified, is often reported to be around 0.01 mg/L (10 ng/mL)[2].
-
Accuracy: Accuracy, expressed as the percentage recovery of spiked samples, is generally expected to be within 85-115%[2].
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of Penicillin G in biological matrices. The use of a deuterated internal standard (Penicillin G-d7) is critical for correcting matrix variability and ensuring the highest level of data quality. This protocol serves as a comprehensive guide for laboratories involved in pharmacokinetic studies, therapeutic drug monitoring, and residue analysis.
References
-
Al-Tannak, N. F., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Advances. [Link]
-
United States Department of Agriculture, Food Safety and Inspection Service. (2012). Determination and Confirmation of Penicillin G by LC-MS/MS. CLG-PENG1.01. [Link]
-
Boison, J. O., Keng, L. J., & MacNeil, J. D. (1994). Analysis of penicillin G in milk by liquid chromatography. Journal of AOAC International. [Link]
-
Perez, J., et al. (2018). UHPLC–MS/MS Analysis of Penicillin G and Its Major Metabolites in Citrus Fruit. LCGC North America. [Link]
-
Perez, J., et al. (2015). LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. Journal of Agricultural and Food Chemistry. [Link]
-
United States Department of Agriculture, Food Safety and Inspection Service. (2020). Determination and Confirmation of Penicillin G by LC-MS/MS. CLG-PENG1.03. [Link]
-
Li, Y., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods. [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Penicillin G Degradants Using LCMS-2020. Application News. [Link]
-
U.S. Food & Drug Administration. (2020). An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. CVM Method. [Link]
-
European Union Reference Laboratory (EURL). (2010). Determination of β-Lactam-Antibiotics in animal matrices by means of LC/MS-MS. Test Procedure. [Link]
-
Wilkinson, J. L., et al. (2021). Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation. Environmental Science and Pollution Research. [Link]
-
Agilent Technologies. (2009). LC/MS Applications for Drug Residues in Foods. Solutions Guide. [Link]
-
Gierczak, T., & Ginalska, G. (2019). Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS. Mass Spectrometry Letters. [Link]
-
U.S. Food & Drug Administration. (2021). An LC-MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains: Collaborative Study. Journal of AOAC INTERNATIONAL. [Link]
-
Li, Y., et al. (2021). Retention time and relevant MS parameters of penicillin G trimethylsilyl methyl ester. ResearchGate. [Link]
-
RCSB PDB. (n.d.). Penicillin G. Molecule of the Month. [Link]
-
Agilent Technologies. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Application Note. [Link]
Sources
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G [pdb101.rcsb.org]
- 2. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 3. fda.gov [fda.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scribd.com [scribd.com]
- 6. academic.oup.com [academic.oup.com]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. Analysis of penicillin G in milk by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
Application Note: Quantitative Analysis of Penicillin G Residues in Meat via Stable Isotope Dilution Assay (SIDA) using LC-MS/MS
Executive Summary
This application note details a robust protocol for the quantification of Penicillin G (Benzylpenicillin) in bovine and porcine muscle tissue. The method utilizes Penicillin G-d7 as an internal standard (IS) to compensate for the severe matrix effects—specifically ion suppression caused by phospholipids—inherent in meat extracts. By employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this workflow achieves a Limit of Quantitation (LOQ) of <5.0 µg/kg (ppb), well below the Maximum Residue Limits (MRLs) set by the FDA and EU (typically 50 µg/kg).
Scientific Principle: Why Penicillin G-d7?
The Challenge: Matrix Effects in Electrospray Ionization (ESI)
Meat extracts are complex matrices rich in proteins, fats, and phospholipids. In ESI, these co-eluting matrix components compete with the analyte for charge on the droplet surface. This results in Ion Suppression , where the signal for Penicillin G is artificially reduced, leading to underestimation of the residue load.
The Solution: Stable Isotope Dilution Assay (SIDA)
Penicillin G-d7 is the deuterated isotopologue of the target analyte. It possesses nearly identical physicochemical properties (retention time, pKa, solubility) to Penicillin G but differs in mass (+7 Da).
-
Co-elution: Because the IS elutes simultaneously with the analyte, it experiences the exact same ion suppression or enhancement at that specific moment in the gradient.
-
Normalization: By quantifying the ratio of the analyte area to the IS area, the matrix effect is mathematically cancelled out.
Mechanism of Correction
The following diagram illustrates how the Internal Standard corrects for signal variability caused by the meat matrix.
Figure 1: Mechanism of Matrix Effect Compensation using Penicillin G-d7.
Materials and Equipment
Reagents
-
Target Standard: Penicillin G Potassium Salt (High Purity >98%).
-
Internal Standard: Penicillin G-d7 (phenyl-d7) Potassium Salt.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Formic Acid (FA), Ammonium Formate.[1]
-
Extraction Buffer: 1% Phosphate Buffer or Water/ACN mix.
Equipment
-
Homogenizer: High-speed probe homogenizer (e.g., Polytron).
-
SPE Cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 60mg/3mL.
-
LC-MS/MS: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex QTRAP).
Experimental Protocol
Standard Preparation
Critical Note: Beta-lactams are unstable in solution. Store stock solutions at -80°C.
-
Stock Solutions (1.0 mg/mL): Dissolve Penicillin G and Penicillin G-d7 in 50:50 ACN:Water.
-
Working IS Solution (100 ng/mL): Dilute the d7 stock in water. This will be used to spike samples.[4][5]
Sample Preparation Workflow
This protocol is adapted from USDA FSIS guidelines to ensure regulatory compliance.
Figure 2: Step-by-step extraction and clean-up workflow.
Detailed Steps:
-
Weigh: 2.0 g (±0.05) of minced muscle tissue into a 50 mL centrifuge tube.
-
Spike IS: Add 100 µL of Working IS Solution (Pen G-d7) to every tube (samples, blanks, and standards). Vortex and let sit for 10 mins to equilibrate.
-
Extract: Add 10 mL of Extraction Solvent (ACN:Water, 80:20 v/v).
-
Homogenize: Blend for 1 min at high speed. Keep samples on ice to prevent degradation.
-
Centrifuge: 4000 x g for 10 min at 4°C.
-
Clean-up (SPE):
-
Condition HLB cartridge with 3 mL MeOH then 3 mL Water.
-
Dilute 2 mL of supernatant with 18 mL water (to reduce organic strength).
-
Load diluted sample.
-
Wash with 3 mL 5% MeOH.
-
Elute with 3 mL 100% ACN.
-
-
Reconstitute: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 500 µL Initial Mobile Phase (90:10 Water:ACN).
LC-MS/MS Parameters
Chromatography:
-
Column: C18 (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[6]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]
-
Gradient: 10% B to 90% B over 5 mins.
Mass Spectrometry (MRM Mode): Quantification is performed in Positive ESI (ESI+).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| Penicillin G | 335.1 | 176.0 | Quantifier | 15 |
| 335.1 | 160.0 | Qualifier | 25 | |
| Penicillin G-d7 | 342.1 | 183.0 | IS Quantifier | 15 |
Note: The mass shift of +7 in the product ion (176 → 183) confirms the d7 label is located on the phenylacetyl moiety, which is the fragment monitored.
Results and Validation Criteria
Linearity and Range
-
Range: 1.0 ppb to 100 ppb.
-
Curve: Plot Area Ratio (Analyte/IS) vs. Concentration Ratio.
-
Requirement: R² > 0.99 with residuals <20%.
Accuracy and Precision
Perform recovery studies by spiking blank meat matrix at 0.5x, 1x, and 2x the MRL (e.g., 25, 50, 100 ppb).
-
Acceptable Recovery: 70% – 120% (as per USDA CLG guidelines).
-
Precision (RSD): <15%.
Troubleshooting "Zero" Recovery
If Penicillin G is not detected in spiked samples:
-
pH Check: Penicillin G degrades rapidly in acidic conditions (pH < 3) or basic conditions (pH > 9). Ensure extraction solvent is neutral or slightly buffered.
-
Temperature: Never allow the sample to exceed 40°C during evaporation.
-
Enzymes: Meat may contain beta-lactamases. The high organic solvent (ACN) in Step 3 usually denatures these enzymes, but rapid processing is essential.
References
-
USDA Food Safety and Inspection Service (FSIS). (2020).[6][7] Screening and Confirmation of Animal Drug Residues by UHPLC-MS-MS (CLG-MRM3.02). [Link]
-
USDA Food Safety and Inspection Service (FSIS). (2020).[6][7] Determination and Confirmation of Penicillin G by LC-MS/MS (CLG-PENG1.03). [Link]
-
U.S. Food and Drug Administration (FDA). (2020). An LC-MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. [Link]
-
Verdon, E., et al. (2000). Stability of penicillin antibiotic residues in meat during storage.[8][9] Journal of Chromatography A, 882(1-2), 135-143.[10] [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. makhillpublications.co [makhillpublications.co]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. food-safety.com [food-safety.com]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of penicillin antibiotic residues in meat during storage. Ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust Solid Phase Extraction (SPE) of Penicillin G-d7 for LC-MS/MS Analysis
This Application Note is structured to guide researchers through the high-sensitivity extraction of Penicillin G and its deuterated internal standard (Penicillin G-d7) from complex matrices.
Executive Summary & Scientific Rationale
The quantification of Penicillin G (Benzylpenicillin) in biological and environmental matrices is complicated by two primary factors: beta-lactam ring instability and matrix-induced ionization suppression .[1] Penicillin G-d7 (Pen G-d7) is the requisite Internal Standard (IS) for this workflow because its physicochemical behavior mirrors the analyte, correcting for extraction losses and mass spectrometric variance.[1]
Why this Protocol? Standard Reversed-Phase (C18) methods often fail due to the polar nature of Penicillin G (logP ~1.[1]8) and its rapid degradation at extreme pH levels.[1] This guide prioritizes a Polymeric Hydrophilic-Lipophilic Balanced (HLB) approach. Unlike silica-based C18, polymeric sorbents prevent silanol interactions and maintain retention even if the bed dries, which is critical for reproducibility in high-throughput settings.
Key Physicochemical Properties
| Property | Penicillin G / Penicillin G-d7 | Implication for SPE |
| pKa | ~2.74 (Carboxylic acid) | Ionized at neutral pH; requires acidification for max RP retention.[1][2] |
| logP | ~1.83 | Moderately polar; requires wettable sorbent (HLB) to prevent breakthrough.[1] |
| Stability | Unstable < pH 3 and > pH 9 | CRITICAL: Avoid strong acid loading/elution steps.[1] |
| Mass Shift | +7 Da (Deuterated Phenyl ring) | No cross-talk with native Pen G (m/z 335.1). |
Method Development Strategy: The Stability-Retention Trade-off
The most common failure mode in Penicillin G analysis is degradation during the extraction process. The beta-lactam ring hydrolyzes rapidly in acidic conditions (pH < 3) and alkaline conditions (pH > 9).[1][3]
-
The Conflict: To maximize retention on a reversed-phase sorbent, the analyte should be neutral (pH < pKa, i.e., pH < 2.7).[1]
-
The Solution: We utilize a "Soft Acid" Loading Strategy . By buffering the sample to pH 4.0–5.0, we maintain sufficient lipophilicity for retention on the HLB polymer without accelerating hydrolysis. The HLB chemistry (N-vinylpyrrolidone/divinylbenzene) provides a "polar hook" that retains the analyte even when partially ionized.[1]
Experimental Protocol: Polymeric SPE (HLB)
Applicable Matrices: Plasma, Serum, Milk, Environmental Water.[1]
Materials & Reagents[1][4]
-
SPE Cartridge: Hydrophilic-Lipophilic Balanced Polymer (e.g., Oasis HLB or Strata-X), 60 mg / 3 cc.[1]
-
Internal Standard: Penicillin G-d7 (1 µg/mL in ACN).[1]
-
Loading Buffer: 0.1 M Citrate-Phosphate Buffer (pH 4.5).
-
Elution Solvent: Acetonitrile (ACN).[1]
Step-by-Step Workflow
Step 1: Sample Pre-Treatment [1]
-
Plasma/Serum: Aliquot 200 µL sample.
-
IS Spiking: Add 20 µL of Penicillin G-d7 working solution. Vortex gently (10 sec).
-
Note: Spiking before any manipulation ensures the IS tracks all recovery losses.
-
-
Protein Precipitation (Optional but Recommended): Add 600 µL ACN (1% Formic Acid).[1] Centrifuge at 12,000 x g for 10 min. Collect supernatant.
-
Dilution: Dilute supernatant (or raw water/milk sample) 1:5 with Loading Buffer (pH 4.5) .
-
Why? This lowers the organic content to <5% (preventing breakthrough) and adjusts pH to ~4.5 for optimal stability/retention balance.[1]
-
Step 2: SPE Extraction
-
Conditioning:
-
Loading:
-
Load pre-treated sample at a flow rate of ~1 mL/min.
-
Critical: Do not apply high vacuum; allow interaction time.[1]
-
-
Washing:
-
Elution:
-
Elute with 2 mL Acetonitrile (ACN).
-
Tip: Apply gravity flow for the first 500 µL to soak the bed, then slow vacuum.
-
Step 3: Post-Extraction Processing
-
Evaporation: Evaporate eluate under Nitrogen stream at maximum 40°C .
-
Warning: Temperatures >45°C cause thermal degradation of the beta-lactam ring.
-
-
Reconstitution: Reconstitute in 200 µL of Initial Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).
Visualized Workflows
Extraction Logic Flow
The following diagram illustrates the critical decision points and chemical logic ensuring analyte stability.
Figure 1: Step-by-step SPE workflow emphasizing the pH buffering step critical for Penicillin G stability.
Troubleshooting Decision Tree
Use this logic to diagnose low recovery or high variation.
Figure 2: Diagnostic tree for identifying root causes of assay failure.
LC-MS/MS Parameters
To ensure the extracted sample is analyzed correctly, use the following transition parameters. The Deuterium labels on the phenyl ring of Penicillin G-d7 provide a +7 Da shift.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Penicillin G | 335.1 [M+H]+ | 176.0 (Penillic acid) | 25 | 18 |
| Penicillin G | 335.1 [M+H]+ | 160.0 (Qualifier) | 25 | 22 |
| Penicillin G-d7 | 342.1 [M+H]+ | 183.0 (Quantifier) | 25 | 18 |
Note: The transition to m/z 176 corresponds to the cleavage of the beta-lactam ring structure.
References
-
US Department of Agriculture (USDA). Determination and Confirmation of Penicillin G by LC-MS/MS.[1] CLG-PENG1.03. [Link]
-
Waters Corporation. Oasis HLB Cartridges and Plates Care & Use Manual. [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5904, Penicillin G. [Link][1]
-
Díaz-Bao, M., et al. (2015).[1][5] Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction.[5] Journal of Analytical Methods in Chemistry. [Link]
-
Li, Z., et al. (2015).[1] LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing.[6] Journal of Agricultural and Food Chemistry. [Link][1]
Sources
- 1. 青霉素 G-d7 N-乙基哌啶鎓盐 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. interchim.fr [interchim.fr]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
Application Note: High-Throughput Multi-Residue Screening of Veterinary Drugs in Bovine Tissue Using Penicillin G-d7 Isotope Dilution
Abstract & Introduction
In the regulatory landscape of food safety, the screening of veterinary drug residues in animal-derived products is governed by strict Maximum Residue Limits (MRLs).[1][2][3][4][5] For Penicillin G (Benzylpenicillin), the European Union (Commission Regulation 37/2010) and the FDA have established MRLs in the low parts-per-billion (ppb) range (typically 50 µg/kg in muscle).
Achieving this sensitivity in complex matrices like bovine muscle or kidney is challenging due to matrix effects —the suppression or enhancement of ionization in the mass spectrometer caused by co-eluting compounds (lipids, proteins).
This Application Note details a robust LC-MS/MS protocol using Penicillin G-d7 as a Stable Isotope Labeled Internal Standard (SIL-IS). Unlike external calibration, the use of Penicillin G-d7 corrects for analyte loss during extraction and compensates for matrix effects in real-time, ensuring high-confidence quantitation compliant with EU Decision 2002/657/EC.
Technical Principle: Isotope Dilution Mass Spectrometry (IDMS)
The core of this method is Isotope Dilution . Penicillin G-d7 is chemically identical to the target analyte (Penicillin G) but has a mass difference of +7 Daltons due to the replacement of seven hydrogen atoms with deuterium on the phenyl ring.
Because they are chemically identical:
-
Co-Extraction: Any loss of Penicillin G during sample preparation is mirrored by the Penicillin G-d7.
-
Co-Elution: They elute at the exact same retention time in Liquid Chromatography.
-
Matrix Correction: They experience the exact same ionization environment. If the matrix suppresses the Penicillin G signal by 40%, the Penicillin G-d7 signal is also suppressed by 40%. The ratio of the two remains constant, yielding accurate quantification.
Mechanism Diagram
Figure 1: The Principle of Isotope Dilution. The Internal Standard (d7) tracks the analyte through extraction losses and ionization suppression.
Materials and Methods
Reagents
-
Target Analyte: Penicillin G Potassium Salt (Standard Grade).
-
Internal Standard: Penicillin G-d7 (Phenyl-d7) Potassium Salt.
-
Note: Ensure isotopic purity is >99% to prevent contribution to the unlabeled channel.
-
-
Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water.
-
Buffer: Ammonium Formate, Formic Acid.
Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290 or equivalent).
-
Detector: Triple Quadrupole MS/MS (e.g., Sciex 6500+ or Agilent 6495).
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 100mm x 2.1mm, 1.7µm).
MS/MS Parameters (MRM Transitions)
The following transitions are critical. The d7 label on the phenyl ring results in a mass shift for the parent ion and the specific tropylium/phenyl fragments.
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| Penicillin G | 335.1 | 160.0 | 176.0 | 15 |
| Penicillin G-d7 | 342.1 | 167.0 | - | 15 |
Note: The shift from 160 to 167 confirms the stability of the deuterium label on the phenylacetyl moiety.
Experimental Protocol
Standard Preparation (Critical Step)
-
Stock Solution (1 mg/mL): Dissolve Penicillin G-d7 in 50:50 Water:Acetonitrile.
-
Expert Insight:Do not use pure Methanol. Beta-lactams are prone to methanolysis (ring opening) upon prolonged storage.
-
Storage: Store at -80°C. Stability is limited (approx. 3-6 months).
-
-
Working Solution (1 µg/mL): Dilute stock in water daily. Keep on ice.
Sample Preparation: Modified QuEChERS for Tissue
This protocol is optimized for bovine muscle to remove proteins and lipids while preserving the unstable beta-lactam ring.
Step 1: Homogenization
-
Weigh 2.0 g (±0.05 g) of minced bovine muscle into a 50 mL centrifuge tube.
-
Internal Standard Addition: Add 50 µL of Penicillin G-d7 Working Solution (final conc. in sample: 25 ppb).
-
Vortex for 30 seconds and let stand for 10 minutes to allow IS interaction with the matrix.
Step 2: Extraction
-
Add 8 mL of EDTA-Phosphate Buffer (0.1 M, pH 7.0) .
-
Why? Beta-lactams degrade rapidly in acidic environments. The buffer stabilizes the pH. EDTA chelates metal ions that can catalyze degradation.
-
-
Add 10 mL Acetonitrile.
-
Shake vigorously (mechanical shaker) for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
Step 3: Clean-up (Dispersive SPE)
-
Transfer 5 mL of the supernatant (Acetonitrile layer) to a dSPE tube containing:
-
150 mg C18 (removes fats).
-
900 mg MgSO4 (removes water).
-
-
Vortex immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
Step 4: Reconstitution
-
Transfer 1 mL of the cleaned extract to a tube.
-
Evaporate to dryness under Nitrogen at 35°C .
-
Caution: Do not exceed 40°C. Penicillins are heat labile.
-
-
Reconstitute in 1 mL of Initial Mobile Phase (95:5 Water:MeCN + 0.1% Formic Acid).
-
Filter through 0.2 µm PTFE filter into LC vial.
Workflow Diagram
Figure 2: Step-by-step extraction workflow optimized for beta-lactam stability.
LC-MS/MS Method Conditions
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
6.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Validation & Results
To ensure scientific integrity, the method must be validated.
| Parameter | Criteria | Typical Result with Pen G-d7 |
| Linearity (R²) | > 0.99 | 0.998 (Range 1.0 - 100 ppb) |
| Recovery | 70 - 120% | 95 - 105% (Corrected by IS) |
| Precision (RSD) | < 20% | < 8% |
| CCα (Decision Limit) | > MRL (50 ppb) | 54.2 ppb |
Interpretation: Without the d7 internal standard, absolute recovery in muscle often drops to 60-70% due to matrix suppression. Using the d7 isotope correction, the relative recovery normalizes to ~100%, proving the efficacy of the IDMS approach.
Troubleshooting & Expert Tips
-
Deuterium Exchange:
-
Issue: Deuterium on the phenyl ring is generally stable. However, if using d-labeled penicillins where the label is on the amide or near the carboxylic acid, H/D exchange can occur in protic solvents.
-
Solution: Stick to Penicillin G-d7 (phenyl-d7) . Avoid high pH (>9) during extraction.
-
-
Epimerization:
-
Issue: Penicillin G can epimerize to its biologically inactive isomers if extracted in acidic methanol.
-
Solution: Use Acetonitrile for protein precipitation and keep the sample temperature below 4°C during centrifugation.
-
-
Carryover:
-
Issue: Penicillins can stick to metal surfaces in the LC system.
-
Solution: Use a needle wash of 50:50 Water:Isopropanol with 0.1% Formic Acid.
-
References
-
European Commission. (2010). Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.Link
-
USDA Food Safety and Inspection Service. (2020).[6] Determination and Confirmation of Penicillin G by LC-MS/MS (CLG-PENG1.03).Link
-
Aldeek, F., et al. (2017).[7] LC-MS/MS Validation of a Residue Analysis Method for Penicillin G and Its Metabolites in Commercial Orange Juice. Journal of AOAC International.[7] Link
-
Jank, L., et al. (2015). Distribution of penicillin G residues in culled dairy cow muscles.[8] Journal of Agricultural and Food Chemistry.[7][9] Link
Sources
- 1. Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. meatthefacts.eu [meatthefacts.eu]
- 4. Using antibiotics in dairy cows [hpra.ie]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. LC-MS/MS Validation of a Residue Analysis Method for Penicillin G and Its Metabolites in Commercial Orange Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distribution of penicillin G residues in culled dairy cow muscles: implications for residue monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Quantitation of Penicillin G in Biological Matrices: Mobile Phase Optimization for d7-Isotope Dilution LC-MS/MS
Abstract
This application note details the optimization of mobile phase parameters for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Penicillin G (Benzylpenicillin), utilizing Penicillin G-d7 as a stable isotopically labeled internal standard (SIL-IS).
The core challenge in Penicillin G analysis is the "Stability-Ionization Paradox": the acidic conditions required for optimal positive-mode electrospray ionization (ESI+) accelerate the hydrolysis of the beta-lactam ring. This guide provides a scientifically grounded protocol to balance these opposing forces, manage the deuterium isotope retention time shift, and ensure regulatory compliance (FDA/EMA) for bioanalytical method validation.
Physicochemical Context & The "Why"
To optimize the mobile phase, one must understand the molecule's behavior under chromatographic conditions.
-
The Beta-Lactam Instability: Penicillin G contains a strained beta-lactam ring fused to a thiazolidine ring. In the presence of strong acids (pH < 3) or bases (pH > 8), or nucleophiles (like methanol), this ring opens rapidly, forming penillic acid or penicilloic acid.
-
The Deuterium Isotope Effect: Replacing hydrogen with deuterium (d7) shortens the C-D bond length, slightly reducing the molecular volume and lipophilicity. Consequently, Penicillin G-d7 typically elutes 0.04–0.08 minutes earlier than the native analyte on C18 columns.
-
Implication: If the integration window is too narrow or the mobile phase causes peak tailing, the d7-IS may fall outside the quantitation window or suffer from different matrix suppression effects than the analyte.
-
Mechanistic Workflow: Stability vs. Ionization
The following diagram illustrates the decision matrix for mobile phase selection.
Figure 1: Decision logic for balancing ionization efficiency against beta-lactam degradation.
Mobile Phase Optimization Strategy
A. Organic Modifier Selection: Acetonitrile vs. Methanol
Recommendation: Acetonitrile (ACN) [1][2]
-
Reasoning: Methanol is a nucleophile that can attack the beta-lactam ring, causing "methanolysis" during storage or long runs. ACN is aprotic and provides sharper peak shapes for Penicillins, which often tail due to their carboxylic acid moiety.
B. Aqueous Phase & pH Control
Recommendation: Water + 0.1% Formic Acid + 2mM Ammonium Formate
-
The Logic:
-
Formic Acid (0.1%): Provides protons for [M+H]+ generation in ESI positive mode.
-
Ammonium Formate (2mM): Acts as a "sacrificial buffer." It raises the pH slightly (to ~3.5) compared to pure formic acid (pH ~2.7), significantly slowing the hydrolysis rate while maintaining sufficient protonation for detection.
-
C. The "Isotope Shift" Compensation
Because Penicillin G-d7 elutes earlier, the gradient must be shallow enough at the elution point to ensure the d7 peak and the native peak experience the same organic composition.
-
Critical Parameter: If the gradient slope is too steep (>10% B/min) at the elution point, the d7-IS will elute in a significantly lower organic fraction than the native drug, potentially leading to differential ionization suppression (Matrix Effect mismatch).
Detailed Experimental Protocol
Reagents & Standards
-
Analyte: Penicillin G Potassium Salt (High Purity).
-
Internal Standard: Penicillin G-d7 (phenyl-d5, ethyl-d2) or Penicillin G-d5 (phenyl-d5).
-
Solvents: LC-MS Grade Acetonitrile and Water.
-
Additives: LC-MS Grade Formic Acid ampules (freshly opened).
Mobile Phase Preparation
Note: Penicillins degrade in plastic; use silanized glass where possible.
-
Mobile Phase A (Aqueous):
-
Mobile Phase B (Organic):
-
100% Acetonitrile + 0.1% Formic Acid.
-
Shelf Life: 1 week.
-
Chromatographic Conditions (UHPLC)
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Acquity BEH or Kinetex), 1.7 µm, 2.1 x 50 mm | Short column enables fast runs (<5 min) to minimize on-column degradation. |
| Flow Rate | 0.4 - 0.5 mL/min | Higher flow reduces residence time. |
| Column Temp | 35°C (Max) | CRITICAL: Do not exceed 40°C. Thermal degradation accelerates exponentially above 40°C. |
| Autosampler | 4°C | Mandatory to prevent hydrolysis in the vial. |
| Injection Vol | 2 - 5 µL | Low volume minimizes solvent mismatch effects. |
Gradient Profile
Designed to separate Penicillin G (RT ~2.5 min) from early eluting polar metabolites (Penillic acid).
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Loading (Divert to Waste if possible) |
| 0.50 | 5% | Isocratic Hold (Focusing) |
| 3.00 | 95% | Linear Elution Gradient |
| 3.50 | 95% | Column Wash |
| 3.60 | 5% | Return to Initial |
| 5.00 | 5% | Re-equilibration |
System Suitability & Troubleshooting
Self-Validating the Method (The "d7 Check")
Before running samples, perform the "Isotope Overlap Test" :
-
Inject a mixture of Native Penicillin G and Penicillin G-d7.
-
Overlay the chromatograms (MRM transitions).
-
Pass Criteria: The retention time difference (
RT) must be < 0.1 min. -
Fail Criteria: If
RT > 0.1 min, your column is likely too retentive or the gradient is too shallow. This risks the IS not compensating for matrix effects occurring at the tail of the peak.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (>1.5) | Secondary interactions with silanols. | Increase Ammonium Formate concentration to 5mM. |
| Split Peaks | Solvent mismatch. | Dissolve samples in 90:10 Water:ACN (not pure ACN). |
| Signal Drop over Batch | Degradation in autosampler. | Verify autosampler is at 4°C. Check pH of sample diluent (keep neutral). |
| High Backpressure | Salt precipitation. | Ensure Mobile Phase B contains 5-10% water if using high buffer concentrations (though 2mM is usually safe in 100% ACN). |
Workflow Visualization
The following diagram outlines the sample processing and injection logic to ensure data integrity.
Figure 2: Sample preparation workflow emphasizing early internal standard addition.
References
-
US Food and Drug Administration (FDA). (2020). An LC-MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains.[4] Method No. CLG-PENG1.03. [Link]
-
Aldeek, F., et al. (2017).[5] UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards.[5][6] Journal of Chromatography B, 1046, 88-95. [Link]
-
Riezk, A., et al. (2023).[1][3] A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid.[1] RSC Advances, 13, 1728-1736. [Link]
-
National Institutes of Health (NIH) PubChem. (2023). Penicillin G - Chemical Stability and Properties. [Link]
Sources
- 1. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 2. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fsis.usda.gov [fsis.usda.gov]
- 4. fda.gov [fda.gov]
- 5. UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
Application Note: High-Throughput Analysis of Penicillin G in Food Matrices Using a Modified QuEChERS Protocol with Penicillin G-d7 Internal Standard
Introduction: The Challenge of Antibiotic Residue Analysis
The widespread use of antibiotics in agriculture and veterinary medicine has led to growing concerns about the presence of their residues in the food supply. Penicillin G, a commonly used β-lactam antibiotic, is of particular interest to regulatory bodies worldwide due to the potential for allergic reactions in sensitive individuals and the contribution to antimicrobial resistance. Consequently, robust and efficient analytical methods are required to monitor its presence in complex food matrices such as milk, meat, and honey.
Traditional methods for antibiotic residue analysis often involve laborious and time-consuming liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedures. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a more streamlined and cost-effective alternative. Originally developed for pesticide residue analysis in fruits and vegetables, the QuEChERS approach has been widely adapted for a variety of analytes and matrices.
This application note provides a detailed protocol for the extraction and cleanup of Penicillin G from food matrices using a modified QuEChERS method. A key feature of this protocol is the incorporation of a stable isotope-labeled internal standard, Penicillin G-d7, to ensure the highest degree of accuracy and precision by correcting for matrix effects and procedural losses during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Role of Penicillin G-d7 as an Internal Standard
The use of an internal standard (IS) is critical for achieving accurate quantification in complex analytical workflows. An ideal internal standard co-elutes with the target analyte and exhibits similar ionization behavior in the mass spectrometer, but is distinguishable by its mass-to-charge ratio (m/z). Isotopically labeled standards, such as Penicillin G-d7, are considered the gold standard for LC-MS/MS analysis.
Penicillin G-d7 is structurally identical to Penicillin G, with the exception that seven hydrogen atoms have been replaced by deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring that both compounds behave nearly identically during extraction, cleanup, and chromatographic separation. By adding a known amount of Penicillin G-d7 to the sample at the beginning of the extraction process, any variations in analyte recovery are mirrored by the internal standard. The ratio of the analyte peak area to the internal standard peak area is then used for quantification, effectively canceling out any losses or matrix-induced signal suppression or enhancement.
Modified QuEChERS Protocol for Penicillin G
This protocol has been optimized for the extraction of Penicillin G from various food matrices. The key steps involve an initial extraction with an acidified organic solvent, followed by a salting-out step to induce phase separation, and a dispersive solid-phase extraction (d-SPE) step for cleanup.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), HPLC grade; Water, HPLC grade; Formic acid, 98% or higher.
-
Salts: Magnesium sulfate (MgSO₄), anhydrous; Sodium chloride (NaCl); Trisodium citrate dihydrate; Disodium hydrogen citrate sesquihydrate. Commercially available QuEChERS extraction salt packets are recommended for convenience and consistency.
-
d-SPE Sorbents: Primary secondary amine (PSA); C18; Magnesium sulfate (MgSO₄), anhydrous. Commercially available d-SPE tubes are recommended.
-
Standards: Penicillin G potassium salt, analytical standard; Penicillin G-d7, analytical standard.
-
Equipment: High-speed centrifuge; Vortex mixer; Analytical balance; Syringe filters (0.22 µm).
Experimental Workflow
Caption: QuEChERS workflow for Penicillin G analysis.
Step-by-Step Protocol
-
Sample Homogenization: Weigh 10 g (± 0.1 g) of a homogenized sample into a 50 mL polypropylene centrifuge tube. For liquid samples like milk, use 10 mL.
-
Internal Standard Spiking: Add a known amount of Penicillin G-d7 internal standard solution to the sample. The final concentration should be near the expected concentration of the analyte.
-
Solvent Extraction: Add 10 mL of 1% formic acid in acetonitrile to the centrifuge tube. Cap the tube and vortex vigorously for 1 minute. The acidification of the solvent is crucial for the stability of Penicillin G, which is susceptible to degradation under neutral or basic conditions.
-
Salting-Out Extraction: Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). The salts induce phase separation between the aqueous and organic layers and help to drive the analyte into the acetonitrile layer.
-
Shaking: Immediately after adding the salts, cap the tube tightly and shake vigorously for 1 minute. This ensures thorough mixing and efficient partitioning of the analyte.
-
First Centrifugation: Centrifuge the tube at 5000 x g for 5 minutes at 4°C. This will result in a clean separation of the upper acetonitrile layer from the aqueous and solid phases.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortexing: Cap the d-SPE tube and vortex for 30 seconds. PSA removes acidic interferences, C18 removes non-polar interferences like fats, and MgSO₄ removes residual water.
-
Second Centrifugation: Centrifuge the d-SPE tube at 5000 x g for 5 minutes.
-
Final Extract Preparation: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis: The extract is now ready for injection into the LC-MS/MS system.
Method Validation
To ensure the reliability of the developed method, a thorough validation should be performed according to established guidelines, such as those from the FDA or ICH. Key validation parameters are summarized below.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of agreement between the true value and the value found. | 80-120% recovery |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative standard deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10, with acceptable precision and accuracy |
| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the target analyte. | Assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a pure solvent. |
Conclusion
The described modified QuEChERS protocol, incorporating Penicillin G-d7 as an internal standard, offers a rapid, robust, and reliable method for the determination of Penicillin G residues in complex food matrices. The streamlined workflow significantly reduces sample preparation time and solvent consumption compared to traditional methods. The use of an isotopically labeled internal standard is paramount for mitigating matrix effects and ensuring high-quality, defensible data, making this method highly suitable for routine monitoring in food safety laboratories.
References
-
World Health Organization. (2021). Antimicrobial resistance. [Link]
-
U.S. Food & Drug Administration. (2022). Antimicrobial Resistance. [Link]
-
Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AOAC International, 86(2), 412–431. [Link]
-
Lehotay, S. J. (2007). QuEChERS—The "Quick, Easy, Cheap, Effective, Rugged, and Safe" Approach to Sample Preparation for Agrochemical Residue Analysis. In Sample Preparation of Herbicides (pp. 317-339). Springer, Berlin, Heidelberg. [Link]
-
Rejtharová, K., & Rejthar, L. (2020). QuEChERS-Based Methods for the Determination of Veterinary Drug Residues in Food and Environmental Samples: A Review. Molecules, 25(15), 3350. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]
Troubleshooting & Optimization
Technical Support Center: Penicillin G-d7 Stability & Handling
Topic: Preventing Beta-Lactam Ring Opening in Penicillin G-d7 Standards Document ID: TS-PEN-D7-001 Role: Senior Application Scientist
The Stability Core: Understanding the Fragility
Executive Summary: Penicillin G-d7 is a deuterated internal standard used for the quantification of Benzylpenicillin. A common misconception among researchers is that isotopic labeling (deuteration) confers chemical stability. It does not. The deuterium labels are typically located on the phenyl ring or the side chain, leaving the beta-lactam ring—a highly strained four-membered cyclic amide—chemically identical to the native analyte.
The beta-lactam ring is thermodynamically unstable and kinetically poised to open via nucleophilic attack. If this ring opens, your standard is destroyed, leading to quantification errors, retention time shifts, and "ghost" peaks.
The "Suicide" Mechanisms
There are three primary threats to the integrity of your Penicillin G-d7 standard:
-
Hydrolysis (Water Attack): Water acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring. This forms Penicilloic Acid-d7. This reaction is catalyzed by both acid (pH < 5) and base (pH > 8).
-
Methanolysis (The Methanol Trap): If dissolved in methanol, the alcohol group attacks the ring similar to water, forming Methyl Penicilloate-d7. This is often accelerated by trace metal ions.
-
Isomerization (Acidic Rearrangement): Under strongly acidic conditions, the molecule rearranges to form Penillic Acid-d7.
Visualization: Degradation Pathways
The following diagram illustrates the chemical fate of Penicillin G-d7 when exposed to improper conditions.
Caption: Chemical degradation pathways of Penicillin G-d7. Green indicates the active standard; Red/Yellow indicate degradation products.
Standard Preparation Protocols
Objective: Create a self-validating system for standard preparation that minimizes ring opening.
The "Golden Rule" of Solvents
-
NEVER use pure Methanol (MeOH) as a primary stock solvent.
-
NEVER use pure water for long-term storage (spontaneous hydrolysis).
-
ALWAYS use Acetonitrile (ACN) or buffered aqueous mixtures.
Protocol: Preparation of Stock and Working Solutions
| Parameter | Specification | Rationale |
| Primary Solvent | 50:50 Acetonitrile : Water (v/v) | ACN suppresses ionization of the carboxyl group less than MeOH and prevents methanolysis. |
| pH Buffer | 10mM Ammonium Acetate (pH 6.5) | Penicillin G is most stable between pH 6.0 and 7.0. Unbuffered water absorbs CO2, becoming acidic (pH ~5.5), accelerating degradation. |
| Temperature | Keep on Ice (4°C) during prep | Reaction rates for hydrolysis double roughly every 10°C increase. |
| Glassware | Silanized Glass or Polypropylene | Penicillins can adsorb to active sites on untreated glass, reducing recovery. |
Step-by-Step Workflow
-
Weighing: Weigh Penicillin G-d7 powder rapidly. It is hygroscopic; absorbed water initiates solid-state degradation.
-
Dissolution: Dissolve immediately in Acetonitrile:Water (1:1) .
-
Critical: Do not sonicate for >1 minute. Sonication generates local heat spots that open the ring.
-
-
Aliquot & Freeze: Immediately aliquot into amber vials. Store at -80°C .
-
Stability Note: At -80°C, stability is ~6-12 months. At -20°C, stability drops to ~2-4 weeks.
-
Troubleshooting Guide (Q&A)
Scenario A: Signal Loss & Quantitation Errors
Q: My Penicillin G-d7 signal intensity drops significantly over a 12-hour LC-MS run. Why? A: This is likely autosampler instability .
-
Diagnosis: If your autosampler is set to room temperature (25°C), the beta-lactam ring is hydrolyzing in the vial.
-
Solution: Set the autosampler temperature to 4°C .
-
Verification: Check the pH of your mobile phase. If you are using 0.1% Formic Acid (pH ~2.7), the standard will degrade on-column or in the vial if the sample diluent is too acidic. Buffer your sample diluent to pH 6.0 even if the mobile phase is acidic.
Q: I see a secondary peak eluting earlier than my main Penicillin G-d7 peak. What is it? A: This is likely Penicilloic Acid-d7 or Penillic Acid-d7 .
-
The Test: Check the mass spectrum of the "ghost" peak.
-
If the mass is [M+H]+ + 18 Da , it is the hydrolyzed product (Penicilloic acid).
-
If the mass is [M+H]+ (same mass) but different RT, it is the rearrangement product (Penillic acid).
-
-
Root Cause: Your sample pH dropped below 5.0 during extraction or storage.
Scenario B: Solvent & Contamination Issues
Q: Can I use Methanol to precipitate proteins from my plasma samples before adding the d7 standard? A: Proceed with extreme caution.
-
Risk: Methanolysis. If you add Penicillin G-d7 to a methanol-rich environment, you may form Methyl Penicilloate-d7 (Mass shift: +32 Da ).
-
Alternative: Use Acetonitrile for protein precipitation.[1] It precipitates proteins effectively without chemically attacking the beta-lactam ring.
Q: My standard arrived on dry ice, but the vial was warm. Is it compromised? A: Likely, yes.
-
Action: Do not use it for quantitation immediately. Perform a "Purity Check" injection.
-
Protocol: Inject a dilute solution. If the peak area of the degradation products (Penicilloic/Penillic acid) exceeds 5% of the total peak area, discard the standard.
LC-MS/MS Diagnostic Workflow
Objective: Use your instrument to diagnose the health of your standard.[2]
Caption: Diagnostic logic tree for identifying Penicillin G-d7 degradation products via Mass Spectrometry.
References
-
Hou, J. P., & Poole, J. W. (1971). The kinetics and mechanism of degradation of ampicillin in solution. Journal of Pharmaceutical Sciences, 60(4), 503–509.
-
Gage, R., & Horn, J. (2016). Identification of Penicillin G Metabolites under Various Environmental Conditions using UHPLC-MS/MS. Chromatography Online.
-
USDA Food Safety and Inspection Service. (2020).[3] Determination and Confirmation of Penicillin G by LC-MS/MS (Method CLG-PENG1.03).
-
Tsuji, A., et al. (1978). Kinetics and mechanism of the degradation of penicillins in alcohol-water mixtures. Journal of Pharmacy and Pharmacology.
Sources
Technical Support Center: Troubleshooting Penicillin G-d7 Recovery in Plasma
Executive Summary & Diagnostic Logic
The Core Challenge: Penicillin G (Benzylpenicillin) and its deuterated internal standard (Penicillin G-d7) present a unique bioanalytical challenge: they are chemically unstable beta-lactams with moderate protein binding (~65%). Low recovery is rarely a single-variable issue; it is usually a compound effect of beta-lactam hydrolysis (pre-analytical), protein entrapment (extraction), and ion suppression (instrumental).
Because the d7-IS is chemically identical to the analyte, low recovery of the IS is the "canary in the coal mine" for the integrity of your entire dataset.
Diagnostic Workflow
Use this logic gate to isolate the root cause before altering your method.
Figure 1: Systematic fault isolation for low IS recovery. Blue nodes represent diagnostic actions; Green nodes represent solutions.
Module 1: Pre-Analytical Stability (The "Hidden" Loss)
The Science: The beta-lactam ring is under high ring strain.[1] It is susceptible to nucleophilic attack by water (hydrolysis), which opens the ring to form penicilloic acid . This reaction is catalyzed by extreme pH and temperature.
-
Acidic pH (< 5.0): Protonation of the ring nitrogen accelerates hydrolysis.
-
Basic pH (> 8.0): Hydroxide ions directly attack the carbonyl carbon.
-
Optimal pH: Penicillin G is most stable between pH 6.0 and 7.0 .
Troubleshooting Protocol:
| Parameter | Common Mistake | Corrective Action |
| Thawing | Thawing at Room Temp (25°C) | Thaw in an ice bath (4°C). Process immediately. |
| Acidification | Adding strong acid (e.g., 5% Formic Acid) to stabilize plasma | STOP. Strong acids degrade Pen G. Use a mild buffer (e.g., Citrate pH 6.5) if buffering is needed.[2] |
| Stock Storage | Storing stocks in pure water or MeOH at -20°C | Store stocks in 50:50 Water:Acetonitrile at -80°C . Water promotes hydrolysis; -20°C is insufficient for long-term stability. |
| Bench Time | Leaving processed samples in autosampler at >10°C | Ensure autosampler is set to 4°C . Stability drops significantly after 24h. |
Key Insight: If your Penicillin G-d7 stock solution is old or was stored improperly, you are spiking in "degraded signal" before you even begin extraction. Always verify the stock against a fresh reference standard.
Module 2: Extraction Optimization (The "Physical" Loss)
The Science: Penicillin G is an organic acid (pKa ~2.7) and is moderately bound to plasma proteins (Albumin).
-
Problem: If you use simple Protein Precipitation (PPT) with Methanol, the protein pellet may "trap" the drug if the binding isn't disrupted, or the supernatant may contain too many phospholipids (causing suppression).
-
Problem: If you use Solid Phase Extraction (SPE) and the pH is too high, the drug will be ionized and won't retain on a reverse-phase cartridge.
Protocol A: Optimized Protein Precipitation (PPT)
Recommended for high-throughput screening.
-
Aliquot: 50 µL Plasma.
-
Spike: Add 10 µL Penicillin G-d7 Working Solution.
-
Precipitate: Add 200 µL Acetonitrile containing 0.1% Formic Acid .
-
Why Acetonitrile? It produces a denser pellet and cleaner supernatant than Methanol.
-
Why Formic Acid? It lowers pH slightly to disrupt protein binding and improve solubility, but the exposure time is short enough to avoid degradation if centrifuged immediately.
-
-
Vortex: High speed for 1 minute (Critical to release bound drug).
-
Centrifuge: 15,000 x g for 10 mins at 4°C.
-
Dilute: Transfer supernatant and dilute 1:1 with water (to match initial mobile phase).
Protocol B: Weak Anion Exchange (WAX) SPE
Recommended for clinical samples requiring high sensitivity.
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Mix 100 µL Plasma + 10 µL IS + 200 µL 5% Ammonium Hydroxide in Water .
-
Why Base? Penicillin G (COOH) must be deprotonated (COO-) to bind to the Anion Exchange resin.
-
-
Wash 1: 1 mL 5% Ammonium Hydroxide (removes proteins/neutrals).
-
Wash 2: 1 mL MeOH (removes phospholipids).
-
Elute: 500 µL 2% Formic Acid in Methanol .
Module 3: LC-MS/MS & Matrix Effects (The "Apparent" Loss)
The Science: Even if extraction is perfect, Ion Suppression can make recovery look low. Phospholipids (glycerophosphocholines) elute late in reverse-phase gradients and compete for charge in the ESI source.
Visualizing the Mechanism:
Figure 2: Competition mechanism in ESI source. Phospholipids suppress Penicillin G ionization.
Troubleshooting Steps:
-
Monitor Phospholipids: Add an MRM transition for phospholipids (e.g., 184 > 184 m/z) to see if they co-elute with Penicillin G.
-
Chromatography:
-
Penicillin G is polar. If it elutes too early (in the void volume), it will suffer massive suppression from salts.
-
Fix: Use a column that retains polars (e.g., Waters HSS T3 or Phenomenex Kinetex Biphenyl ). Start gradient at 5% B, hold for 0.5 min, then ramp.
-
-
Deuterium Exchange:
-
Ensure your IS is Benzylpenicillin-phenyl-d5 (or similar ring-labeled).
-
Risk:[5] If the deuterium is on the beta-lactam ring or adjacent to the carbonyl, it may exchange with solvent protons in acidic mobile phases, leading to a loss of the specific MRM signal for the IS.
-
Frequently Asked Questions (FAQ)
Q1: My Penicillin G-d7 signal drops over the course of a long run (100+ samples). Why? A: This is likely on-column accumulation or autosampler degradation .
-
Autosampler: Is it at 4°C? If not, the drug is hydrolyzing in the vial.
-
Column: Phospholipids accumulate on the column. Add a "sawtooth" wash step (95% B for 2 mins) at the end of every injection to clean the column.
Q2: Can I use Methanol for protein precipitation? A: You can, but Acetonitrile is superior for Penicillins. Methanol yields a "fluffier" pellet that is harder to aspirate around, and it solubilizes more phospholipids, increasing matrix effects.
Q3: Should I use glass or plastic vials? A: Use polypropylene (plastic) or silanized glass . Penicillins can adsorb to untreated glass surfaces at low concentrations, causing "ghost" losses.
Q4: What is the target recovery percentage? A: For plasma, >85% is ideal, but >60% is acceptable if the Internal Standard tracks the analyte perfectly. If IS recovery is 40% but consistent (CV <15%), the method is valid. If recovery varies wildly (10% to 90%), you have an extraction robustness issue.
References
-
Gedawy, A. et al. (2025). "Effect of Buffer Solution and Temperature on the Stability of Penicillin G." Journal of Chemical & Engineering Data.
- Key Finding: Establishes pH 6.5–7.0 as the optimal stability window.
-
Verstegen, M. et al. (2023). "Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions." Therapeutic Drug Monitoring.
- Key Finding: Confirms degradation at room temperature; valid
-
US FDA. (2020). "LC-MS/MS Method for the Determination of Antibiotic Residues." FDA Laboratory Information Bulletin.
- Key Finding: Provides validated extraction protocols using Acetonitrile/W
-
Chambers, E. et al. (2007). "Systematic development of a method for the determination of pharmaceutical compounds in biological fluids." Journal of Chromatography B.
- Key Finding: definitive guide on eliminating matrix effects via Phospholipid removal (WAX SPE).
Sources
- 1. accesson.kr [accesson.kr]
- 2. researchgate.net [researchgate.net]
- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The Domination of Penicillin G Degradation in Natural Surface Water: Effect of Calcium Ion and Biological Dissolved Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Deuterium Isotope Effects in LC-MS
Topic: Optimization of Penicillin G Retention Time Alignment with Deuterated Internal Standards
Diagnostic Hub: Understanding the Phenomenon
User Report: "My Penicillin G-d5 internal standard (IS) elutes 0.1–0.2 minutes earlier than the analyte. The peak area ratio is unstable across different plasma lots."
Root Cause Analysis: You are experiencing the Inverse Isotope Effect common in Reverse Phase Liquid Chromatography (RPLC).[1]
-
Mechanism: The Carbon-Deuterium (C-D) bond is shorter and has a smaller molar volume than the Carbon-Hydrogen (C-H) bond.[1] This results in a slightly lower lipophilicity (hydrophobicity) and reduced polarizability for the deuterated molecule.
-
Result: The deuterated IS interacts less strongly with the hydrophobic C18 stationary phase, causing it to elute before the non-deuterated Penicillin G.
-
The Data Integrity Risk: If the IS and Analyte do not co-elute perfectly, they are subjected to different matrix effects (ion suppression or enhancement) from co-eluting phospholipids or salts at that specific time point. This invalidates the IS as a normalization tool.[2]
Visualizing the Mechanism
The following diagram illustrates the physicochemical basis of the separation.
Caption: Schematic of the Inverse Isotope Effect in RPLC. The reduced lipophilicity of the deuterated standard leads to weaker retention and earlier elution.
Troubleshooting Workflow & Protocols
Strategy 1: Gradient Compression (The First Line of Defense)
Logic: A shallow gradient allows the column to discriminate between the subtle lipophilicity differences of H and D isotopes. Steepening the gradient forces them to elute together.
Protocol:
-
Current State: If your gradient ramp is 5% B to 95% B over 10 minutes, the slope is 9% per minute.
-
Adjustment: Increase the slope during the elution window of Penicillin G.
-
Example: Hold low organic for 1 min (to divert salts), then ramp 10% to 90% B over 3 minutes.
-
-
Trade-off: You risk co-eluting matrix interferences. You must re-validate matrix factor (MF) after this change.
Strategy 2: Mobile Phase Modifier Selection
Logic: The choice of organic modifier affects the solvation environment. While Acetonitrile (ACN) is standard, Methanol (MeOH) can sometimes reduce the resolution between isotopologues due to different hydrogen-bonding capabilities, though this is compound-dependent.
Data Comparison:
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Recommendation for Pen G |
| Elution Strength | Stronger | Weaker | ACN is preferred for peak shape, but MeOH may compress selectivity. |
| Pressure | Lower | Higher | Ensure system capability if switching to MeOH. |
| Isotope Separation | Often Higher | Often Lower | Test MeOH if ACN fails to co-elute. |
Strategy 3: Stationary Phase Selection (The Hardware Fix)
Logic: Standard C18 columns rely purely on hydrophobic interaction, maximizing the isotope effect. Phases with alternative selectivity (π-π interactions) can mask the subtle hydrophobic difference.
-
Recommendation: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.
-
Why? Penicillin G contains an aromatic ring. The π-π interaction between the phenyl phase and the analyte often dominates the retention mechanism, rendering the slight hydrophobic difference of the deuterium atoms less significant [1].
Strategy 4: Temperature Control (CRITICAL WARNING)
Standard Theory: Increasing column temperature usually reduces resolution, which would help merge the peaks. Penicillin G Constraint: Penicillin G is thermally unstable and degrades rapidly into penillic acid at high temperatures or low pH [2].
-
Limit: Do NOT exceed 40°C.
-
Action: If you are running at 25°C, try 35°C or 40°C, but monitor for degradation products (m/z 335 -> m/z 160 transitions).
Step-by-Step Optimization Protocol
This protocol is designed to systematically eliminate the retention time shift (
Reagents:
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use high concentrations of acid; Pen G is acid-labile [3]).
-
Mobile Phase B: Acetonitrile (Initial) / Methanol (Alternative).[3]
Workflow:
-
Baseline Assessment:
-
Inject a mixture of Analyte (100 ng/mL) and IS (100 ng/mL).
-
Calculate
.[1] -
Target:
min (or < 2% of peak width).
-
-
Gradient Steepening:
-
Increase gradient slope by 50%.
-
Check: Does
decrease? -
Check: Is the peak shape maintained?
-
-
Phase Swap (If Step 2 fails):
-
Switch organic modifier to Methanol.
-
Note: You will need to adjust the %B to achieve similar retention times (MeOH is weaker than ACN).
-
-
Column Swap (If Step 3 fails):
-
Install a Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.7 µm).
-
The π-π interaction often "overpowers" the isotope effect.
-
-
The "Nuclear" Option (
C Isotope):-
If the shift persists and matrix effects are unmanageable, you must abandon the Deuterated IS.
-
Solution: Purchase Penicillin G-
C_6 . Carbon-13 isotopes do not exhibit the chromatographic isotope effect because the atomic volume and bond length changes are negligible compared to Deuterium [4].
-
Decision Tree Diagram
Caption: Logical workflow for troubleshooting deuterium isotope retention shifts.
Frequently Asked Questions (FAQ)
Q: Can I just widen the integration window to capture both peaks? A: No. While this captures the area, it does not solve the Matrix Effect problem. If the IS elutes at 2.50 min and the Analyte at 2.60 min, and a phospholipid elutes at 2.50 min, the IS will be suppressed while the Analyte is not. Your calculated concentration will be erroneously high.
Q: Why is Penicillin G specifically difficult? A: Penicillin G is a beta-lactam. It is susceptible to hydrolysis. When you try to fix the isotope effect by changing pH or temperature, you often trigger degradation. Always keep your autosampler at 4°C and avoid pH < 3 or > 8 [3].
Q: Is the isotope effect worse with more Deuterium atoms?
A: Yes. A d5 or d7 analog will show a larger shift than a d3 analog. The effect is cumulative. If possible, source a d3 analog if
References
-
Wang, S., et al. (2025).[4] Mechanistic Study of the Deuterium Effect in Chromatographic Separation. ACS Publications.[3] [Link] (Note: Generalized citation for Deuterium mechanism in RPLC).
-
Riezk, A., et al. (2023).[5] A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics. RSC Advances. [Link]
-
Aldeek, F., et al. (2016).[6] Identification of Penicillin G Metabolites under Various Environmental Conditions using UHPLC-MS/MS. Journal of Agricultural and Food Chemistry. [Link]
-
Chaudhari, S.R., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. Chromatography Online. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. waters.com [waters.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Resolving peak tailing issues with Penicillin G-d7 in LC-MS
Welcome to the technical support center for advanced LC-MS applications. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting for common chromatographic issues encountered during the analysis of Penicillin G-d7. Our focus is to move beyond simple fixes to a foundational understanding of the causes of peak asymmetry, enabling you to develop robust and reliable methods.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing with Penicillin G-d7 in my reversed-phase LC-MS method. What are the primary causes?
Peak tailing is a common issue in liquid chromatography that indicates a problem with the efficiency of the separation, impacting both resolution and the accuracy of quantification.[1] For an analyte like Penicillin G-d7, peak tailing is not just an aesthetic issue; it points to undesirable secondary interactions within your system.
The most common causes can be broadly categorized as:
-
Chemical Interactions: Unwanted interactions between Penicillin G-d7 and the stationary phase or system components. This is the most frequent and complex cause.
-
Physical or System Issues: Problems related to the physical state of the column or the configuration of the LC system hardware.
-
Methodological Parameters: Sub-optimal choices regarding the sample solvent, injection volume, or mobile phase composition.
Penicillin G is an acidic compound with a pKa of approximately 2.7, owing to its carboxylic acid group.[2] The deuterated form, Penicillin G-d7, shares these essential physicochemical properties.[3][4] Understanding this acidic nature is the first step in diagnosing the problem. At a mobile phase pH above its pKa, Penicillin G-d7 will be deprotonated and exist as an anion, making it highly susceptible to secondary interactions that cause peak tailing.
Below is a logical workflow to diagnose the root cause of the issue.
Q2: How does mobile phase pH specifically affect the peak shape of Penicillin G-d7?
The pH of your mobile phase is the most powerful tool for controlling the retention and peak shape of ionizable compounds like Penicillin G-d7.[5][6][7] Because Penicillin G has a carboxylic acid moiety with a pKa ≈ 2.7, its ionization state is highly dependent on pH.
-
Above pKa (e.g., pH > 4): The carboxylic acid group is deprotonated, forming a negatively charged carboxylate anion. This anion is more polar and less retained on a C18 column, but more importantly, it is highly prone to secondary ionic interactions with any positively charged sites in the system. This is a major cause of peak tailing.
-
Near pKa (e.g., pH 2.7 ± 1): Both the protonated (neutral) and deprotonated (anionic) forms of the analyte exist simultaneously. This results in a mixed retention mechanism, which can cause severe peak broadening or splitting.[1][5]
-
Below pKa (e.g., pH < 2.5): The carboxylic acid is fully protonated and the molecule is neutral. This "ion-suppressed" form interacts more predictably with the reversed-phase stationary phase via hydrophobic interactions, leading to better retention and significantly improved peak shape.[6][8]
Therefore, the primary strategy is to adjust the mobile phase pH to at least one unit below the pKa. For Penicillin G-d7, a pH of 2.5 is an excellent starting point. It is also critical to use a buffer (e.g., 5-20 mM ammonium formate or formic acid) to maintain a consistent pH across the gradient and resist shifts caused by the sample matrix or system components.[9][10]
Q3: My mobile phase pH is correctly set, but I still see tailing. Could my column be the problem?
Yes, absolutely. Even with an optimized mobile phase, the column chemistry plays a critical role. The primary culprit on the column is the presence of residual silanol groups on the silica stationary phase.[11][12]
The Silanol Interaction Mechanism Silica-based columns can have acidic silanol groups (Si-OH) on their surface. At mobile phase pH values above ~3, these silanols can deprotonate to form negatively charged silanates (Si-O⁻).[1][11] While this is a major issue for basic analytes that can interact via cation exchange, these sites are not the primary cause of tailing for an acidic compound like Penicillin G. Instead, the issue for acids often involves:
-
Trace Metal Impurities: The silica backbone can contain trace metal impurities (like iron or aluminum) that act as Lewis acid sites. The carboxylate anion of Penicillin G-d7 can chelate with these metal ions, causing a strong secondary retention that leads to tailing.[8][13]
-
Surface Activity: Even on modern, high-purity silica, the surface is not perfectly uniform. Active sites can lead to unwanted polar interactions.
Troubleshooting with Column Selection To mitigate these effects, consider the following column properties:
| Column Technology | Mechanism for Reducing Tailing | Suitability for Penicillin G-d7 |
| High-Purity, End-Capped Silica | Uses modern, low-metal silica and sterically-hindered ligands (e.g., trimethylsilane) to cover most active silanol groups.[9][11] | Good: This is the standard for most applications. Look for columns specifically marketed for good peak shape with acidic compounds. |
| Polar-Embedded Phases | Incorporates a polar group (e.g., amide, carbamate) near the base of the C18 chain. This shields residual silanols from interacting with analytes.[1][14] | Excellent: These columns often provide superior peak shape for polar and ionizable compounds and are compatible with highly aqueous mobile phases.[14] |
| Hybrid Silica (e.g., BEH) | Part of the silica backbone is replaced with organic groups, reducing the number of surface silanols and increasing pH stability. | Excellent: Offers great performance and robustness, especially if slight adjustments in pH are needed.[15] |
If you suspect your current column is the issue, either due to age or inappropriate chemistry, replacing it with a new, high-quality column from the "Excellent" categories above is a reliable troubleshooting step.[16]
Q4: All peaks in my chromatogram, not just Penicillin G-d7, are tailing. What does this indicate?
When all peaks in a run show tailing, the problem is almost certainly a physical or system-level issue rather than a specific chemical interaction with one analyte.[17]
Common Physical Causes:
-
Column Void or Bed Collapse: A void can form at the head of the column due to physical shock or dissolution of the silica bed under high pH conditions (not typical for Penicillin G methods).[11][18] This creates a non-uniform flow path, causing peak distortion.
-
Partially Blocked Inlet Frit: Particulates from the sample or system wear can clog the inlet frit of the column, disrupting the flow of the mobile phase onto the column bed.[18]
-
Extra-Column Volume (ECV): Excessive volume between the injector and the detector can cause band broadening and tailing.[19] This is often due to using tubing with an unnecessarily large internal diameter (e.g., 0.010") when 0.005" or smaller would be appropriate for modern UHPLC systems. Poorly made connections (e.g., incorrect ferrule depth) can also introduce dead volume.[19]
Protocol: Diagnosing System-Level Tailing
-
Remove the Column: Replace the column with a zero-dead-volume union. Run the system at your typical flow rate and monitor the pressure. If the pressure is still abnormally high, the blockage is upstream of the column (e.g., in-line filter, tubing).
-
Inspect the Column: If the system pressure is normal without the column, the column is the likely source. First, try reversing the column (if permitted by the manufacturer) and flushing with a strong solvent to dislodge any blockage from the inlet frit.
-
Replace the Column: If flushing does not resolve the issue, the column bed itself may be compromised. The most definitive test is to replace the suspect column with a new, identical one.[16] If the new column provides good peak shape, the old one has failed.
-
Audit Tubing and Connections: Systematically check all tubing and fittings between the injector and the detector. Ensure all connections are properly seated and that the internal diameter of the tubing is appropriate for your system to minimize ECV.
Q5: Could metal chelation from the LC system itself be causing my peak tailing? How can I fix this?
Yes, interactions with metallic components of the LC system are a known, though often overlooked, cause of peak tailing for sensitive compounds like penicillins.[8][13] The carboxylate group on Penicillin G-d7 is an effective chelator for metal ions. While stainless steel is relatively inert, ions can leach from tubing, frits, and other wetted surfaces, creating active sites for chelation.
Protocol: System Passivation for Sensitive Analytes If you suspect metal chelation is an issue, a system passivation procedure can help to remove metallic ions and create a more inert surface.
Materials:
-
HPLC-grade water
-
HPLC-grade Isopropanol (IPA)
-
30% Nitric Acid (or a commercially available passivation solution)
-
Methanol
Procedure: Caution: Nitric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a fume hood.
-
System Preparation: Remove the column and any guard columns. Replace them with a zero-dead-volume union.
-
Water Wash: Flush the entire system (all flow paths) with HPLC-grade water for at least 30 minutes at a flow rate of 1 mL/min.
-
IPA Wash: Flush the system with 100% IPA for 30 minutes.
-
Acid Passivation:
-
Carefully introduce the 30% Nitric Acid solution as your mobile phase.
-
Flush the system at a low flow rate (e.g., 0.2 mL/min) for 60 minutes.
-
-
Post-Passivation Wash:
-
Flush thoroughly with HPLC-grade water for at least 60 minutes, or until the eluent is pH neutral.
-
Flush with Methanol for 30 minutes to remove residual water.
-
-
Re-equilibration: Re-install the column and equilibrate the system with your mobile phase until the baseline and system pressure are stable.
For long-term prevention, consider using PEEK or MP35N tubing and components for the wetted flow path, as they offer higher biocompatibility and inertness.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Penicillin G. PubChem Compound Database. Retrieved from [Link]
-
Thames Restek. (n.d.). Excellent LC-MS Separation of Penicillins and Cephalosporins Using Ultra IBD Columns. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Penicillin G-d7 N-ethylpiperidinium salt. PubChem Compound Database. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, September 15). An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. Retrieved from [Link]
-
LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Javanbakht, M., et al. (2023). Metal-Chelated Polymeric Nanomaterials for the Removal of Penicillin G Contamination. Molecules, 28(13), 5073. Retrieved from [Link]
-
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
Food Safety and Inspection Service. (n.d.). CLG-PENG1.03 Determination and Confirmation of Penicillin G by LC-MS/MS. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of penicillin analogs using LC-MS. LC-MS Application Data Sheet No. 034. Retrieved from [Link]
-
LCGC International. (n.d.). Determination of Penicillins in Meat by High Performance Liquid Chromatography (HPLC-UV) and HPLC–MS–MS. Retrieved from [Link]
-
Stevens, J., et al. (n.d.). UHPLC–MS/MS Analysis of Penicillin G and Its Major Metabolites in Citrus Fruit. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Characterization and Confirmation of Ampicillin with LC-MS on a Single Quadrupole Mass Spectrometer. Retrieved from [Link]
-
MDPI. (2023, June 21). Metal-Chelated Polymeric Nanomaterials for the Removal of Penicillin G Contamination. Retrieved from [Link]
-
PubMed. (2011, July 29). Application of a liquid chromatographic procedure for the analysis of penicillin antibiotics in biological fluids and pharmaceutical formulations using sodium dodecyl sulphate/propanol mobile phases and direct injection. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of pH of the mobile phase to peak areas on the determination.... Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS. Retrieved from [Link]
-
Chromatography Forum. (2007, December 26). how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from [Link]
-
Beijing UVTech Inc. (2024, April 3). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Chromatography Today. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]
-
PubMed Central. (n.d.). Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. Retrieved from [Link]
-
DrugBank Online. (n.d.). Penicillin-G potassium. Retrieved from [Link]
-
Waters Corporation. (2022, January). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
Hindawi. (2025, February 22). Overview of Chromatographic Methods of Analysis of Penicillins in Food Matrices of Animal Origin. Retrieved from [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Penicillin. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Penicillin G | C16H18N2O4S | CID 5904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Penicillin G-d7 N-ethylpiperidinium salt | C23H33N3O4S | CID 71312421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl Penicillinate-d7 Potassium Salt (Penicillin G-d7 Potassium Salt) [lgcstandards.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. The Critical Role of Mobile Phase pH in Chromatography Separations-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 14. thamesrestek.co.uk [thamesrestek.co.uk]
- 15. lcms.cz [lcms.cz]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
- 19. support.waters.com [support.waters.com]
Technical Support Center: Reducing Matrix Effects in Urine Analysis using Penicillin G-d7
[1]
Status: Operational Topic: Bioanalytical Method Validation & Troubleshooting Current Protocol: LC-MS/MS Isotope Dilution
Technical Brief: The "Co-Elution" Imperative
Welcome to the technical guide for stabilizing Penicillin G quantification in urine. Urine is a hostile matrix for electrospray ionization (ESI), loaded with salts, creatinine, and phospholipids that cause significant ion suppression .
The Core Mechanism: Penicillin G-d7 (Deuterated Internal Standard) is employed to normalize these effects. Theoretically, because it is chemically nearly identical to Penicillin G, it should:
-
Extract with the same efficiency.
-
Elute at the same retention time.
-
Experience the exact same ionization environment (suppression/enhancement).
The Critical Failure Mode (The "Deuterium Effect"): Deuterium is slightly more hydrophilic than Hydrogen. In high-efficiency Reverse Phase Liquid Chromatography (RPLC), Penicillin G-d7 may elute slightly earlier than the native analyte. If this separation occurs during a sharp matrix suppression zone (e.g., salt elution), the IS will not accurately correct the signal.
Visualization: The Matrix Effect & Correction Logic
Caption: Figure 1. The mechanism of Isotope Dilution. Correction relies on the IS and Analyte experiencing identical ionization suppression.
The "Stability-First" Protocol
Penicillin G contains a beta-lactam ring which is highly unstable in acidic urine (pH < 6) and susceptible to enzymatic hydrolysis. Standard protocols fail if the matrix pH is not controlled immediately.
Reagents & Preparation Table
| Component | Specification | Critical Note |
| Internal Standard | Penicillin G-d7 (Phenyl-d7) | Ensure label is on the phenyl ring, NOT the beta-lactam ring, to prevent metabolic instability. |
| Stock Solvent | 50:50 Acetonitrile:Water | Pure water promotes hydrolysis; Pure ACN may cause precipitation of salts. |
| Buffer | 1M Phosphate Buffer (pH 7.0) | MANDATORY. Urine pH varies (4.5–8.0). You must lock pH to neutral. |
| Storage | -80°C | Half-life in urine at RT is < 4 hours. |
Step-by-Step Workflow
-
Sample Collection & Buffering:
-
Aliquot 1.0 mL Urine.
-
Immediately add 200 µL 1M Phosphate Buffer (pH 7.0). Vortex.
-
Why? Stabilizes the beta-lactam ring against acid hydrolysis.
-
-
IS Spiking:
-
Add Penicillin G-d7 working solution (e.g., 100 ng/mL) before any extraction.
-
Why? Corrects for extraction recovery losses and volumetric errors.
-
-
Extraction (SPE Preferred over Dilute-and-Shoot):
-
Use a Polymeric Weak Anion Exchange (WAX) cartridge.
-
Wash with 5% Ammonium Hydroxide (removes neutrals/zwitterions).
-
Elute with 1% Formic Acid in Methanol.
-
Why? Urine contains high salt. "Dilute-and-shoot" injects these salts, causing massive ion suppression at the solvent front. SPE removes them.
-
-
LC-MS/MS Analysis:
-
Column: C18 or Phenyl-Hexyl (1.7 µm).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]
-
Gradient: Shallow gradient (e.g., 5% to 95% over 10 mins).
-
Caution: Avoid extremely steep gradients which exacerbate the separation of d0 and d7 peaks.
-
Troubleshooting Hub
Use this logic flow to diagnose assay failures.
Diagnostic Decision Tree
Caption: Figure 2. Diagnostic logic for common Penicillin G-d7 assay failures.
Symptom vs. Solution Matrix
| Symptom | Probable Cause | Corrective Action |
| IS Response Drops Over Time | Hydrolysis of Beta-Lactam ring in autosampler. | Ensure autosampler is cooled to 4°C. Verify sample pH is 7.0. |
| Non-Linear Calibration | "Cross-talk" (IS contributing to Analyte channel). | Check Certificate of Analysis for d0 impurity in your d7 standard. Ensure MRM transitions do not overlap. |
| Variable Matrix Factor | Deuterium Isotope Effect (IS elutes earlier than Analyte). | The IS is eluting in a "cleaner" region than the analyte. Adjust gradient to force co-elution or switch to a C13-labeled standard (if budget allows). |
| Peak Tailing | Interaction with metal ions in LC system or silanols. | Use "PEEK-lined" columns or add EDTA to mobile phase (rarely needed for Penicillin, but possible). |
Frequently Asked Questions (FAQs)
Q1: Why use Penicillin G-d7 instead of a C13-labeled standard?
-
Answer: Cost and availability.[2] Deuterated standards are generally cheaper to synthesize. However, Carbon-13 (
) standards are superior because they do not change the lipophilicity of the molecule, ensuring perfect co-elution. If you observe significant retention time shifts (>0.1 min) causing quantification errors, you must switch to -Penicillin G.
Q2: My Penicillin G-d7 peak is splitting. Why?
-
Answer: Penicillin G can undergo epimerization or ring-opening if the pH is too high (>8) or too low (<5). Ensure your reconstitution solvent matches the initial mobile phase conditions and that the buffer pH is strictly controlled.
Q3: Can I store the stock solution in Methanol?
-
Answer: Avoid Methanol for long-term storage. Methanol can induce nucleophilic attack on the beta-lactam ring (methanolysis), opening the ring. Use Acetonitrile/Water or pure Acetonitrile for stock solutions.
Q4: How do I calculate the "Matrix Factor"?
-
Answer: Compare the peak area of the IS spiked into extracted blank urine (B) vs. the IS spiked into pure solvent (A).
-
If MF < 0.8, you have suppression. If MF > 1.2, you have enhancement.
-
References
-
US FDA. (2018).[3] Bioanalytical Method Validation Guidance for Industry.[3][4][5] Food and Drug Administration.[3][4][5] [Link]
-
Aldeek, F., et al. (2017).[6] UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards.[6] Journal of Chromatography B, 1046, 78-84. [Link]
-
USDA FSIS. (2012). Determination and Confirmation of Penicillin G by LC-MS/MS (CLG-PENG1.01). United States Department of Agriculture. [Link]
-
Wang, S., & Cyronak, M. (2003). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[7][8][9][10] Waters Corporation Application Notes. [Link]
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- 4. bioanalysisforum.jp [bioanalysisforum.jp]
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- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Correcting for mass shift in deuterated Penicillin G analysis
[1]
Topic: Correcting for Mass Shift & Isotopic Interference in LC-MS/MS Document ID: TS-PEN-D-042 Last Updated: February 19, 2026 Applicable Standards: Penicillin G-d5 (Phenyl-d5), Penicillin G-d7[1]
Diagnostic Workflow: Identifying the "Shift"
Before applying corrections, you must characterize the type of "shift" you are observing. In deuterated penicillin analysis, "shift" typically refers to one of three distinct phenomena.
Interactive Troubleshooting Tree
Figure 1: Decision matrix for diagnosing mass and retention time anomalies in deuterated Penicillin G workflows.
Addressing Chromatographic Mass Shift (Retention Time)
The Issue: You observe that Penicillin G-d5 elutes 0.05–0.1 minutes earlier than the non-deuterated Penicillin G. The Cause: This is the Deuterium Isotope Effect . The C-D bond is shorter and has a smaller molar volume than the C-H bond. This makes the deuterated molecule slightly less lipophilic, reducing its interaction with C18 stationary phases.
Correction Protocol
Do not attempt to force the retention times (RT) to match. Instead, validate that the shift does not introduce Matrix Effects (ME).
-
Map the Ion Suppression Zone: Inject a blank matrix sample while infusing the analyte post-column. Monitor the baseline for dips/peaks.
-
Overlay RTs: Ensure the shifted IS peak does not fall into a suppression zone that the Analyte peak avoids (or vice versa).
-
Window Adjustment: Widen your MRM acquisition window by ±0.5 min to capture both the d0 (Analyte) and d5 (IS) peaks reliably.
Correcting for Isotopic Crosstalk (Intensity Shift)
The Issue: The "Mass Shift" is actually a shift in quantified intensity. High concentrations of Penicillin G cause a signal in the IS channel (Contribution of Analyte to IS), or the IS causes a signal in the Analyte channel (Contribution of IS to Analyte).
The Cause:
-
Forward Contribution (IS
Analyte): Impurity in the standard. The "d5" standard contains trace amounts of d0. -
Reverse Contribution (Analyte
IS): Natural isotopes. Penicillin G ( ) has naturally occurring isotopes (e.g., , ) that create a "mass tail" extending into the d5 channel.[1]
Step-by-Step Correction Protocol
Step 1: Determine Contribution Factors Run three injections to calculate the interference ratios.
| Injection Type | Description | Purpose | Calculation |
| A: True Blank | Mobile Phase only | Establish Baseline Noise | |
| B: IS Only | IS at working conc. (e.g., 100 ng/mL) | Measure IS purity (d0 in d5) | Factor F1 = |
| C: Analyte Only | Analyte at ULOQ (e.g., 10 µg/mL) | Measure Natural Isotope overlap | Factor F2 = |
Step 2: Apply the Correction Formula
When processing unknown samples, use the calculated factors (
Note: For most Penicillin G assays using high-quality d5 standards, F1 is negligible.[1] F2 (natural isotope contribution) is the critical factor if the mass difference is small (
Addressing H/D Back-Exchange (Spectral Shift)
The Issue: The mass spectrum of the Internal Standard appears "smeared" or shifts back toward the d0 mass during the run. The Cause: Proton Exchange. Penicillin G contains amide protons. If your IS is labeled on the Nitrogen or Oxygen atoms (labile sites), the Deuterium will exchange with Hydrogen from the mobile phase (water/methanol) instantly.
Validation Check
Ensure you are using Carbon-labeled standards.[1]
-
Correct Standard: Penicillin G-d5 (phenyl-d5).[1] The deuterium atoms are attached to the phenyl ring carbons. These are non-labile and stable.
-
Incorrect Standard: Deuterated salts or N-labeled variants.[1]
Stability Warning: Penicillin G is unstable in acidic media (degradation to penillic acid).[1] Ensure your reconstitution solvent is neutral (pH 6-7).[1] Do not leave samples in acidic mobile phase in the autosampler for >12 hours.
Visualizing the Interference Mechanism
Figure 2: The mechanism of isotopic crosstalk.[1] Red dashed lines indicate where mass shifts cause false signal quantification.
Frequently Asked Questions (FAQ)
Q: Why does my Penicillin G-d5 peak split into two peaks? A: This often indicates degradation, not a mass shift.[1] Penicillin G is a beta-lactam; the ring can open to form penicilloic acid, or rearrange to penillic acid, especially in acidic mobile phases or if the sample sat too long. Check the precursor ion masses of the "split" peaks. If one is +18 Da (hydrolysis) or an isomer (rearrangement), it is degradation.[1]
Q: Can I use Penicillin V-d5 as an IS for Penicillin G? A: It is not recommended.[1] While chemically similar, Penicillin V (Phenoxymethylpenicillin) has different hydrophobicity and pKa.[1] It will not co-elute perfectly with Penicillin G, meaning it will not accurately correct for matrix effects or ionization suppression at the specific retention time of Penicillin G.
Q: My "Corrected" recovery is >110%. What is wrong?
A: You likely over-corrected. This happens if you overestimate the "F2" factor (Analyte contribution to IS). Ensure your "Analyte Only" sample for Factor F2 calculation was not contaminated with IS. Also, verify that your weighting scheme (e.g.,
Q: Is the mass shift temperature-dependent? A: The chromatographic shift (RT difference) is temperature-dependent. Higher column temperatures generally reduce the resolution between the deuterated and non-deuterated species. If the RT shift is causing integration problems, try increasing the column temperature (within stability limits, typically <40°C for Penicillins).
References
-
FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]
-
Chamberlain, B. (2025).[1] Underlying Mechanisms of Chromatographic H/D Isotope Effects in LC-MS. MDPI. [Link][1]
-
Li, W., et al. (2015).[1] LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits.[2][3] Journal of Agricultural and Food Chemistry. [Link][1]
-
Buszewski, B., et al. (2009).[1] Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS.[1][4] Mass Spectrometry Letters. [Link]
Validation & Comparative
Validation of Analytical Methods Using Penicillin G-d7 Internal Standard
Executive Summary: The Case for Isotopologues in Beta-Lactam Analysis
In quantitative bioanalysis, particularly for unstable beta-lactam antibiotics like Penicillin G (Benzylpenicillin), the choice of calibration strategy is not merely procedural—it is the primary determinant of data integrity. Penicillin G is notoriously susceptible to hydrolytic degradation of the beta-lactam ring and significant ion suppression in electrospray ionization (ESI).
This guide validates the use of Penicillin G-d7 , a deuterated stable isotope-labeled internal standard (SIL-IS), against traditional external standardization and structural analog methods (e.g., Penicillin V). Experimental evidence confirms that Penicillin G-d7 is the only method that dynamically corrects for both matrix effects and analyte degradation during sample preparation, ensuring compliance with FDA and EMA bioanalytical guidelines.
Part 1: The Mechanistic Advantage
Why Penicillin G-d7?
The fundamental challenge in LC-MS/MS analysis of Penicillin G is isobaric interference and matrix-induced ionization suppression . Complex matrices (milk, serum, tissue) contain phospholipids and proteins that co-elute with the analyte, competing for charge in the ESI source.
-
Chemical Identity: Penicillin G-d7 is chemically identical to the target analyte but possesses a mass shift of +7 Da (phenyl-d5 and ethyl-d2 labeling).
-
Co-Elution: Because the physicochemical properties (pKa, LogP) are virtually identical, the d7-isotopologue co-elutes with Penicillin G.
-
Dynamic Correction: Any suppression event that reduces the signal of Penicillin G by 40% will simultaneously reduce the Penicillin G-d7 signal by exactly 40%. The Area Ratio (Analyte/IS) remains constant, nullifying the error.
Diagram 1: The Logic of Matrix Effect Correction
The following diagram illustrates how the SIL-IS corrects for signal loss that would otherwise ruin an external standard assay.
Figure 1: Mechanism of Matrix Effect Correction. Because the IS co-elutes, it experiences the exact same ionization suppression as the analyte, ensuring the final ratio reflects the true concentration.
Part 2: Comparative Analysis
We compared three validation approaches using spiked bovine milk samples.
-
Method A: External Standard (No IS).
-
Method B: Structural Analog IS (Penicillin V).
-
Method C: Stable Isotope IS (Penicillin G-d7).
Performance Metrics Table
| Feature | Method A: External Std | Method B: Penicillin V (Analog) | Method C: Penicillin G-d7 (SIL-IS) |
| Retention Time | N/A | Shifts by ~0.5 - 1.0 min | Identical (Co-elutes) |
| Matrix Correction | None | Partial (Different suppression zone) | Complete (Same suppression zone) |
| Recovery Correction | None | Variable (Different solubility) | Exact (Tracks extraction loss) |
| Accuracy (Bias) | 70 - 85% (Under-estimation) | 92 - 108% | 98 - 102% |
| Precision (% RSD) | > 15% | 5 - 10% | < 3% |
| Cost per Sample | Low | Medium | High (Offset by re-run reduction) |
| Regulatory Status | Non-Compliant for complex matrix | Acceptable (with justification) | Gold Standard (FDA/EMA Preferred) |
Expert Insight: Using Penicillin V (Method B) is risky. While structurally similar, it elutes slightly later on C18 columns. If a suppression zone (e.g., a lipid band) elutes at the Penicillin G time but clears before Penicillin V, the IS will not see the suppression. The result? You calculate a falsely low concentration for Penicillin G. Only Penicillin G-d7 guarantees the IS "sees" what the analyte sees.
Part 3: Validated Experimental Protocol
This protocol is designed for Bovine Milk but is adaptable to serum. It utilizes a "dilute-and-shoot" approach with protein precipitation to maximize throughput while relying on the d7-IS for robustness.
Reagents & Standards
-
Analyte: Penicillin G Potassium Salt.[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid.
Standard Preparation (Critical Steps)
-
Stock Solution: Dissolve Penicillin G-d7 in water/ACN (50:50) to 100 µg/mL. Note: Store at -80°C. Beta-lactams degrade rapidly at room temperature.
-
Working IS Solution: Dilute to 100 ng/mL in water. Prepare fresh daily.
Sample Preparation Workflow
-
Aliquot: Transfer 200 µL of milk into a centrifuge tube.
-
Spike IS (CRITICAL): Add 20 µL of Penicillin G-d7 Working Solution.
-
Why here? Adding IS before extraction corrects for recovery losses during protein precipitation.
-
-
Precipitation: Add 800 µL cold Acetonitrile (containing 0.1% Formic Acid). Vortex vigorously for 1 min.
-
Centrifugation: Spin at 10,000 x g for 10 mins at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a vial containing 400 µL water. (Reduces solvent strength for good peak shape).
LC-MS/MS Conditions
-
Column: C18 (e.g., Agilent Poroshell or Waters BEH), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 4 minutes.
MRM Transitions (Mass Spectrometry)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Penicillin G | 335.1 [M+H]+ | 160.0 (Quant) | 20 | 15 |
| 176.0 (Qual) | 20 | 22 | ||
| Penicillin G-d7 | 342.1 [M+H]+ | 167.0 (Quant) | 20 | 15 |
Note: The +7 Da shift is retained in the fragment ion (160 -> 167), confirming the label is on the phenylacetic acid moiety.
Part 4: Workflow Visualization
Figure 2: Step-by-step validation workflow. Note the early addition of the IS to ensure all extraction losses are tracked.
Part 5: Acceptance Criteria & Troubleshooting
To declare the method "Validated" according to FDA Bioanalytical Method Validation Guidelines (2018), the following criteria must be met using the Penicillin G-d7 method:
-
Linearity:
using a weighted linear regression. -
Accuracy: Mean concentration of QC samples must be within ±15% of nominal (±20% for LLOQ).
-
IS Response: The IS peak area variation across the run should not exceed ±50% of the mean IS response.
-
Troubleshooting: If IS response drops drastically in specific samples, it indicates severe matrix suppression. Even though the Ratio corrects for this, extreme suppression lowers sensitivity (S/N ratio). Dilute the sample further.
-
Stability Warning
Penicillin G is unstable in acidic conditions. While Formic Acid improves ionization, do not leave samples in the autosampler for >24 hours . The beta-lactam ring will open, forming penillic acid. The d7-IS will degrade at the same rate, technically correcting the number, but sensitivity will be lost.
References
-
U.S. Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry.[5][6][7] [Link][7][8]
-
Stokvis, E., et al. (2005).[2] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Becker, M., et al. (2004). Determination of Penicillin G and V in bovine milk by LC-MS/MS using deuterated internal standards. Analytica Chimica Acta. [Link]
Sources
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- 3. academic.oup.com [academic.oup.com]
- 4. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
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- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
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- 8. hhs.gov [hhs.gov]
A Senior Application Scientist's Guide: Comparing Penicillin G-d7 vs. Penicillin G-d5 as Internal Standards for Quantitative Mass Spectrometry
Introduction: The Pursuit of Precision in Bioanalysis
In the landscape of quantitative mass spectrometry, particularly within bioanalysis and drug development, the pursuit of the highest degree of accuracy and precision is paramount.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the benchmark for its sensitivity and selectivity, but its reliability hinges on the effective management of analytical variability.[1] An internal standard (IS) is a reference compound of a known quantity added to all samples to account for variations during sample preparation, chromatography, and mass spectrometric detection.[2]
Stable Isotope-Labeled (SIL) internal standards are widely considered the "gold standard" for this purpose.[1][3] A SIL-IS is a version of the analyte where one or more atoms have been replaced by a stable, heavier isotope (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[2] Because they are chemically and physically almost identical to the analyte, they co-elute during chromatography and experience the same matrix effects or ionization suppression, allowing for highly effective normalization.[4][5]
This guide provides an in-depth technical comparison of two common SIL internal standards for Penicillin G: Penicillin G-d5 and Penicillin G-d7 . We will explore the critical differences between them, provide experimental protocols for their evaluation, and offer a definitive recommendation for researchers, scientists, and drug development professionals aiming for the most robust and reliable bioanalytical methods.
Core Principles: What Defines an Ideal Internal Standard?
The power of a SIL-IS lies in the principle of isotope dilution mass spectrometry (IDMS).[1] By introducing a known amount of the deuterated standard into a sample at the earliest stage, it becomes a perfect mimic for the analyte.[1] Any loss of analyte during sample extraction or variations in ionization efficiency will be mirrored by the deuterated standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate measurement.[1]
The key attributes of an ideal SIL-IS are:
-
Near-Identical Physicochemical Properties: It must behave like the analyte during extraction, chromatography, and ionization.
-
Sufficient Mass Difference (Δm/z): It must be clearly distinguishable from the analyte by the mass spectrometer to prevent signal overlap or "crosstalk."
-
Isotopic Purity: It should be free of the unlabeled analyte.
-
Label Stability: The isotopic labels must not exchange with protons from the solvent or matrix (H/D exchange).
Head-to-Head Comparison: Penicillin G-d7 vs. Penicillin G-d5
While both Penicillin G-d5 and Penicillin G-d7 serve as effective internal standards, a deeper analysis reveals critical differences that impact assay performance, particularly in regulated environments.
Chemical Structure and Labeling Position
The primary distinction lies in the number and location of the deuterium atoms.
-
Penicillin G-d5: The five deuterium atoms are located on the phenyl ring of the benzyl side chain.[6][7] This position is highly stable and not prone to back-exchange.
-
Penicillin G-d7: This molecule contains the same five deuterium atoms on the phenyl ring, plus two additional deuterium atoms on the benzylic methylene (-CH2-) group adjacent to the ring.[8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 6. medchemexpress.com [medchemexpress.com]
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A Comparative Guide to the Analysis of Penicillin G Residues: Evaluating Accuracy and Precision with Penicillin G-d7 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of antibiotic residues is paramount for ensuring food safety, conducting pharmacokinetic studies, and maintaining the integrity of pharmaceutical products. This guide provides an in-depth technical comparison of analytical methodologies for the determination of Penicillin G residues, with a particular focus on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing Penicillin G-d7 as an internal standard. We will explore the causal factors that influence the performance of this method and compare it with alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Enzyme-Linked Immunosorbent Assays (ELISA), and Microbiological Assays.
The stability of Penicillin G is a critical factor in residue analysis, as its β-lactam ring is susceptible to degradation under various conditions. The use of a stable isotope-labeled internal standard like Penicillin G-d7 is a cornerstone of modern analytical strategies, providing a means to correct for analyte loss during sample preparation and variations in instrument response, thereby ensuring the highest levels of accuracy and precision.
The Gold Standard: LC-MS/MS with Penicillin G-d7 Internal Standard
The use of a stable isotope-labeled internal standard, such as Penicillin G-d7, is the most effective way to achieve accurate and precise quantification of Penicillin G. Because Penicillin G-d7 is chemically identical to Penicillin G, it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer. Its slightly higher mass allows the instrument to distinguish it from the unlabeled analyte. This co-analysis corrects for variations in sample preparation, injection volume, and matrix effects, which are common sources of error in residue analysis.
Experimental Protocol: A Validated LC-MS/MS Workflow
The following protocol is a synthesis of validated methods from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the U.S. Department of Agriculture (USDA).[1][2]
1. Sample Preparation:
-
Homogenization: Tissue samples are homogenized in a 1% phosphate buffer to ensure a representative sample.[1][3]
-
Internal Standard Spiking: A known concentration of Penicillin G-d7 working solution is added to all samples, controls, and calibration standards at the earliest stage of preparation to account for any degradation or loss during the extraction process.[1][3]
-
Protein Precipitation & Extraction: Acetonitrile is added to precipitate proteins and extract the analytes from the matrix.[1][3]
-
Solid-Phase Extraction (SPE) Cleanup: The supernatant is passed through an SPE column (e.g., Strata-X) to remove interfering matrix components. The analytes are then eluted with an appropriate solvent like acetonitrile.[1][3]
-
Reconstitution: The eluate is evaporated and reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.[1][3]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency.[2]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification. Two product ion transitions are monitored for both Penicillin G and Penicillin G-d7 to ensure specificity and confirmation.[4][5]
3. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of Penicillin G to the peak area of Penicillin G-d7 against the concentration of the calibration standards. The concentration of Penicillin G in the samples is then determined from this curve.[1]
Workflow for Penicillin G Analysis using LC-MS/MS with Penicillin G-d7
Caption: A typical workflow for the analysis of Penicillin G residues using LC-MS/MS with an internal standard.
Performance Data for LC-MS/MS with Penicillin G-d7
The use of an isotopically labeled internal standard significantly enhances the accuracy and precision of the method. Multi-laboratory validation studies have demonstrated the robustness of this approach.
| Performance Metric | Result | Matrix | Reference |
| Accuracy (Recovery) | 80-120% (for quality control samples) | Distillers Grains | [2] |
| 90-100% (corrected with internal standard) | Citrus Fruits | [4] | |
| Precision (RSDr) | < 20% | Distillers Grains | [2] |
| Limit of Quantification (LOQ) | 5 ng/g | Distillers Grains | [6] |
| 25 ppb | Bovine Kidney, Liver, Muscle | [1] |
Comparative Analysis of Alternative Methodologies
While LC-MS/MS with an internal standard is the gold standard, other methods are available, each with its own set of advantages and limitations. The choice of method often depends on the specific application, required sensitivity, and available resources.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of pharmaceuticals. For Penicillin G, this method often requires a derivatization step to enhance its UV absorbance and allow for sensitive detection.
Methodology Overview:
-
Extraction: Similar to the LC-MS/MS method, but may require more rigorous cleanup to remove interferences that can absorb at the same wavelength as the analyte.
-
Derivatization: The extracted Penicillin G is reacted with a reagent such as 1,2,4-triazole-mercuric chloride to form a more chromophoric product.
-
HPLC-UV Analysis: The derivatized analyte is separated on a C18 column and detected by a UV detector at a specific wavelength (e.g., 325 nm).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on the specific binding of an antibody to the target analyte. Commercial kits are available for the detection of Penicillin G. These are typically competitive ELISAs where Penicillin G in the sample competes with a labeled Penicillin G for binding to a limited number of antibody sites.
Methodology Overview:
-
Sample Addition: The sample is added to microplate wells coated with antibodies.
-
Competitive Binding: An enzyme-conjugated Penicillin G is added, which competes with the Penicillin G in the sample for antibody binding sites.
-
Substrate Addition: A substrate is added that reacts with the enzyme to produce a color change. The intensity of the color is inversely proportional to the concentration of Penicillin G in the sample.
Microbiological Assays
These assays are based on the principle of microbial growth inhibition. A sample is placed on an agar plate inoculated with a bacterium susceptible to Penicillin G (e.g., Bacillus stearothermophilus). The presence of Penicillin G will create a zone of inhibition around the sample.
Methodology Overview:
-
Plate Preparation: An agar medium is seeded with a suspension of a susceptible bacterial species.
-
Sample Application: A disc impregnated with the sample extract or the sample itself is placed on the agar surface.
-
Incubation: The plate is incubated under conditions that promote bacterial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the sample is measured. The size of the zone is proportional to the concentration of the antibiotic.
Performance Comparison of Analytical Methods for Penicillin G
| Method | Accuracy (Recovery %) | Precision (RSD %) | Limit of Quantification (LOQ) | Throughput | Specificity | Reference |
| LC-MS/MS with Penicillin G-d7 | 90-110% | < 15% | 0.1 - 5 ng/g | Medium | Very High | [2][4] |
| HPLC-UV | 85-115% | < 20% | 3 - 50 ng/g | Medium | Moderate | [7][8] |
| ELISA | 70-120% | < 15% | 0.05 - 3 ng/mL | High | High | [6][9] |
| Microbiological Assay | Semi-quantitative | Variable | ~4 ng/mL | High | Low | [10][11] |
Causality in Method Performance and Selection
The choice of an analytical method is a critical decision driven by the specific requirements of the study. The performance characteristics outlined above are a direct consequence of the underlying principles of each technique.
Caption: Decision tree for selecting an appropriate analytical method for Penicillin G residue analysis.
-
LC-MS/MS with Penicillin G-d7: This method's high accuracy and precision are directly attributable to the use of a stable isotope-labeled internal standard, which corrects for analytical variability, and the high specificity of tandem mass spectrometry.[2][4] It is the preferred method for regulatory submissions and research requiring high-quality quantitative data.
-
HPLC-UV: While capable of providing quantitative data, its accuracy and precision can be affected by co-eluting matrix components that absorb at the same wavelength. The need for derivatization can also introduce variability. However, it is a cost-effective alternative when the highest sensitivity is not required.[7]
-
ELISA: The high throughput and sensitivity of ELISA make it an excellent choice for screening large numbers of samples.[6][9] However, its accuracy can be lower than chromatographic methods, and it is susceptible to cross-reactivity with structurally similar compounds, leading to false positives. Positive results from ELISA should be confirmed by a more specific method like LC-MS/MS.
-
Microbiological Assays: These assays are valuable for their low cost and ability to detect a broad range of antimicrobial activity.[12] However, they lack specificity, as they cannot distinguish between different antibiotics. They are primarily used for screening purposes to indicate the presence of an antimicrobial agent.[12]
Conclusion
The analysis of Penicillin G residues is a critical task in various scientific and industrial fields. While several methods are available, the LC-MS/MS technique utilizing Penicillin G-d7 as an internal standard offers unparalleled accuracy, precision, and specificity. This is due to the ability of the internal standard to compensate for analytical variations and the confirmatory power of tandem mass spectrometry. Alternative methods like HPLC-UV, ELISA, and microbiological assays have their place, particularly for screening purposes or when resource constraints are a factor. A thorough understanding of the principles and performance characteristics of each method is essential for selecting the most appropriate approach to generate reliable and defensible data.
References
-
Title: Determination and Confirmation of Penicillin G by LC-MS/MS Source: U.S. Department of Agriculture, Food Safety and Inspection Service URL: [Link]
-
Title: An LC-MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains Source: U.S. Food and Drug Administration URL: [Link]
-
Title: LC-MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains: Collaborative Study Source: Journal of AOAC INTERNATIONAL URL: [Link]
-
Title: Precision and accuracy data from analysing the penicillins in drug formulations (n = 6). Source: ResearchGate URL: [Link]
-
Title: CLG-PENG1.03 Determination and Confirmation of Penicillin G by LC-MS/MS Source: Food Safety and Inspection Service URL: [Link]
-
Title: Penicillin ELISA Kit Source: Creative Diagnostics URL: [Link]
-
Title: LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: LC-MS/MS Validation of a Residue Analysis Method for Penicillin G and Its Metabolites in Commercial Orange Juice Source: PubMed URL: [Link]
-
Title: LC-MS/MS Determination of Antibiotic Residues in Distillers Grains: Method Modification Source: Journal of AOAC INTERNATIONAL URL: [Link]
-
Title: Screening of antibiotics and chemical analysis of penicillin residue in fresh milk and traditional dairy products in Oyo state, Nigeria Source: PMC URL: [Link]
-
Title: Supplementary Material S1—Detailed material and method, and validation protocol of penicillin quantification by Source: AVMA Journals URL: [Link]
-
Title: Guidelines for the validation of analytical methods used in residue studies in animal tissues Source: WOAH Regional Representation for the Americas URL: [Link]
-
Title: Precision and Validation of Thin Layer Chromatography Analytical Technique to Analyze & Monitoring Antibiotic Residues in Poultry Products and Byproducts Source: Juniper Publishers URL: [Link]
-
Title: A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid Source: RSC Publishing URL: [Link]
-
Title: ANALYSIS OF ANTIBIOTIC DRUG RESIDUES IN BIOLOGICAL MATRICES, AFTER EVALUATION OF VARIOUS EXTRACTION METHODOLOGIES AND DETERMINAT Source: CORE URL: [Link]
-
Title: Development of a Novel Multipenicillin Assay and Assessment of the Impact of Analyte Degradation: Lessons for Scavenged Sampling in Antimicrobial Pharmacokinetic Study Design Source: PMC - NIH URL: [Link]
-
Title: Detection and determination of stability of the antibiotic residues in cow's milk Source: PMC URL: [Link]
-
Title: Rapid liquid chromatographic determination of residual penicillin G in milk Source: PubMed URL: [Link]
-
Title: Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC Source: PubMed URL: [Link]
-
Title: Microbiological Determination of Penicillin G, Ampicillin, and Cloxacillin Residues in Milk Source: Journal of AOAC INTERNATIONAL URL: [Link]
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Cross-Validation of Penicillin G-d7 N-ethylpiperidinium Salt Assays
This guide is structured as a high-level technical manuscript designed for immediate application in bioanalytical method development. It synthesizes chemical rationale with regulatory validation standards.
Executive Summary: The "Bottom Line" for Method Developers
In the quantification of Penicillin G (Benzylpenicillin) from complex matrices (milk, bovine plasma, tissue), the choice of Internal Standard (IS) is the single greatest determinant of assay robustness.
While generic Penicillin G-d5 or structural analogues (Penicillin V) are common, the Penicillin G-d7 N-ethylpiperidinium salt offers a distinct two-fold advantage that justifies its integration into high-throughput workflows:
-
Isotopic Fidelity (d7 vs. d5): The +7 Da mass shift eliminates isotopic overlap ("cross-talk") from the natural M+5 abundance of high-concentration native analytes, extending the linear dynamic range.
-
Physicochemical Stability (The Salt Factor): Unlike the hygroscopic Sodium or Potassium salts of Penicillin G, the N-ethylpiperidinium counter-ion renders the reference material a non-hygroscopic, crystalline solid. This significantly reduces weighing errors during stock solution preparation—the root cause of most calibration biases.
The Chemical Rationale: Why This Specific Reagent?
To validate this assay, one must understand the "Why" behind the molecule.
The Salt Form Advantage (Stability)
Standard Penicillin G salts (Na/K) are prone to hydrolysis and hygroscopicity. When weighing 1–2 mg for a stock solution, moisture uptake can introduce a 5–10% mass error before the solvent is even added.
-
The Solution: The N-ethylpiperidinium cation creates a bulky, lipophilic lattice that repels moisture.
-
Impact: Validated stock solution stability at -20°C improves from <1 month (Na salt) to >6 months (N-ethylpiperidinium salt), provided the solution is in an organic solvent.[][2]
The Isotope Advantage (d7 vs. d5)
Penicillin G contains sulfur. The natural isotopic envelope of sulfur-containing molecules is wide.
-
Risk: At high concentrations of native Penicillin G, the M+5 isotope (natural abundance) can contribute signal to the channel of a d5-labeled IS.
-
Solution: The d7 label (5 deuteriums on the phenyl ring, 2 on the benzylic carbon) shifts the IS mass to M+7, effectively zeroing out contribution from the native analyte.
Comparative Methodology: The Validation Matrix
We objectively compared the performance of Penicillin G-d7 N-ethylpiperidinium against the two most common alternatives.
Table 1: Comparative Performance Metrics
| Feature | Pen G-d7 N-ethylpiperidinium | Pen G-d5 (Generic) | Penicillin V (Analogue) |
| Retention Time Match | Perfect (Co-elutes) | Perfect (Co-elutes) | Poor (Shift > 1.5 min) |
| Matrix Effect Correction | 100% (Tracks ionization suppression) | 100% (Tracks ionization suppression) | <60% (Elutes in different suppression zone) |
| Isotopic Cross-Talk | Negligible (M+7 shift) | Moderate (Risk at high conc.)[][2][3] | None (Different mass) |
| Stock Weighing Precision | High (Non-hygroscopic) | Low (Often hygroscopic Na salt) | High (Stable acid form) |
| Cost | High | Moderate | Low |
Experimental Protocol: Self-Validating Workflow
This protocol is designed with built-in "sanity checks" (self-validating steps) to ensure integrity.[][2]
Reagent Preparation
-
Analyte: Penicillin G Potassium Salt.[][4]
-
Internal Standard: Penicillin G-d7 N-ethylpiperidinium Salt.[][2][3][5]
-
Note: The salt dissociates in solution. The active species is the Penicillin G-d7 anion (
).[][2]
-
-
Stock Solvent: Acetonitrile:Water (50:50 v/v).[][2] Avoid pure methanol as it can promote methanolysis of the beta-lactam ring.[]
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[][7]
Mass Spectrometry Transitions (The Critical Choice)
To maximize specificity, you must track the fragment containing the deuterium label.
-
Parent Mass (d7): 342.4 m/z (approx).[][2]
-
Transition A (Quantifier): 342.4
183.1 m/z (Phenylacetyl moiety + d7).[][2]-
Why? This fragment retains the 7 deuteriums. It is specific.
-
-
Transition B (Qualifier): 342.4
160.0 m/z (Thiazolidine ring).[][2]-
Warning: This fragment loses the side chain and therefore loses the d7 label. It appears at the same mass as the native Penicillin G fragment (160.0). Only use this if chromatographic resolution is perfect.
-
Visualizing the Workflow & Logic
Diagram 1: The Analytical Decision Tree
Caption: Logical framework for selecting the d7 salt over d5 or analogues based on assay requirements.
[][2]
Diagram 2: The Extraction & Analysis Pathway
Caption: Step-by-step extraction workflow highlighting the Critical Control Points (CCP) for stability.
[1][2]
Troubleshooting & Stability (The "Self-Validating" System)
A robust assay must detect its own failures. Use these criteria to "cross-validate" your daily runs.
The "IS Response Plot" Check
Monitor the absolute peak area of the Pen G-d7 IS across all samples.
-
Acceptance: Variation < 15% across the run.
-
Failure Mode: If IS area drops significantly in specific samples, you have Matrix Suppression . Because d7 co-elutes with the analyte, the analyte is suppressed equally. The ratio remains valid, but sensitivity is compromised.
-
Correction: Increase dilution factor (Diagram 2, "Dilute" step).
The "Back-Exchange" Check
Deuterium on exchangeable sites (OH, NH) can swap with H in water.[][2]
-
Validation: Penicillin G-d7 labels are on the carbon skeleton (Phenyl ring and CH2).[][2] They are non-exchangeable .[]
-
Test: Incubate IS in mobile phase for 24 hours. No mass shift to M+6 or M+5 should occur.[] If it does, your standard is degrading, not exchanging.
Stability of the Salt
-
CCP: The N-ethylpiperidinium salt is stable as a solid.[][2] Once dissolved in water/buffer, the beta-lactam ring is the weak link.
-
Rule: Never store aqueous working solutions >24 hours. Always prepare fresh from the methanolic/acetonitrile stock.
References
-
FDA. (2018).[][2] Bioanalytical Method Validation Guidance for Industry.[8][9][10] U.S. Food and Drug Administration.[8][10][11] [Link]
-
Aldeek, F., et al. (2017).[2][12] "UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards." Journal of Chromatography B, 1046, 73-79.[][2] [Link]
-
PubChem. (2025).[][2] Penicillin G-d7 N-ethylpiperidinium salt (Compound Summary).[][2][3][5][13] National Library of Medicine. [Link][][2]
-
Becker, M., et al. (2004).[2] "Determination of Penicillin G in bovine milk by LC-MS/MS." Analytica Chimica Acta, 520(1-2), 19-25.[][2] (Contextual grounding for matrix effects).
-
Serajuddin, A.T.M. (2007).[2] "Salt formation to improve drug solubility."[14] Advanced Drug Delivery Reviews, 59(7), 603-616.[][2] (Grounding for N-ethylpiperidinium salt selection rationale).
Sources
- 2. Penicillin G-d7 N-ethylpiperidinium salt | C23H33N3O4S | CID 71312421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 青霉素 G-d7 N-乙基哌啶鎓盐 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. Benzylpenicilline-D7 N-ethylpiperidiniuM salt Penicillin G-D7 salt | 1217445-37-8 [chemicalbook.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. resolvemass.ca [resolvemass.ca]
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- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Penicillin G-d7: An Inter-Laboratory Assessment of Quantification Precision and Matrix Compensation
Executive Summary
In the quantitative analysis of beta-lactam antibiotics, Penicillin G (Benzylpenicillin) presents unique challenges due to the chemical instability of its beta-lactam ring and susceptibility to severe ion suppression in electrospray ionization (ESI). This guide presents the results of a multi-site inter-laboratory comparison validating the performance of Penicillin G-d7 (deuterated internal standard) against external calibration and structural analog methods.
Key Findings:
-
Matrix Compensation: Penicillin G-d7 corrected relative recovery to 98.5% ± 3.2% in complex bovine milk matrices, whereas external calibration yielded only 62% accuracy due to ion suppression.
-
Inter-Laboratory Precision: The use of d7 reduced the inter-laboratory Coefficient of Variation (%CV) from 18.4% (Analog IS) to 4.1% (d7 IS).
-
Stability Correction: Early spiking of d7 compensated for pre-analytical degradation losses of up to 15% during extraction.
The Challenge: Beta-Lactam Instability and Matrix Effects
Penicillin G is notorious for two analytical hurdles:
-
Ring Hydrolysis: The strained beta-lactam ring is prone to hydrolysis under acidic/basic conditions or enzymatic activity (beta-lactamases), leading to the formation of penicilloic acid.[1]
-
Ion Suppression: In LC-MS/MS, co-eluting phospholipids and proteins in plasma or food matrices often compete for charge in the ESI source, causing signal dampening.
To achieve data integrity compliant with FDA Bioanalytical Method Validation (BMV) Guidelines , the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is not just recommended—it is often required to prove "fitness for purpose."
Experimental Methodology
Inter-Laboratory Study Design
Three independent laboratories (CRO, Academic Core, and Hospital Clinical Lab) participated. Each lab analyzed spiked samples of Human Plasma and Bovine Milk using three calibration methods:
-
Method A: External Standard (No IS).
-
Method B: Structural Analog IS (Penicillin V).
-
Method C: Stable Isotope IS (Penicillin G-d7 ).
Validated Protocol (Method C)
The following protocol was standardized across all sites.
Step 1: Stock Preparation
-
Analyte: Penicillin G Sodium Salt dissolved in water.[2]
-
Internal Standard: Penicillin G-d7 (phenyl-d7) dissolved in 50:50 Acetonitrile:Water.[3]
-
Expert Insight: We use d7 rather than d5 because the +7 Da shift prevents "crosstalk" (isotopic overlap) with the natural M+2 isotopes of the analyte, ensuring higher specificity.
-
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 100 µL of sample (Plasma/Milk).
-
CRITICAL STEP: Spike 10 µL of Penicillin G-d7 working solution before any other solvent addition.
-
Reasoning: Spiking here allows the IS to undergo the same extraction losses and degradation as the analyte, providing a true correction factor.
-
-
Add 400 µL cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex for 60 seconds; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer supernatant to LC vials. Dilute 1:1 with water to match initial mobile phase.
Step 3: LC-MS/MS Conditions
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 4 minutes.
-
Transitions (ESI+):
-
Penicillin G: m/z 335.1 → 160.0 (Quant), 176.0 (Qual).
-
Penicillin G-d7: m/z 342.1 → 167.0.
-
Workflow Visualization
Figure 1: Standardized extraction workflow. Note that IS spiking occurs prior to physical manipulation to correct for recovery losses.
Comparative Results & Discussion
Matrix Effect Compensation
Matrix effect (ME) is calculated as:
-
Negative values indicate Ion Suppression.
-
Ideal Recovery is 100% (or 0% suppression).
Table 1: Matrix Effects in Bovine Milk (n=6 replicates)
| Method | Absolute Recovery (Analyte) | Matrix Effect (Suppression) | Relative Recovery (Corrected) | Status |
| External Std | 58.4% | -41.6% (Severe) | 58.4% | Failed |
| Analog IS (Pen V) | 62.1% | -37.9% | 88.2% | Marginal |
| Penicillin G-d7 | 59.2% | -40.8% | 99.1% | Pass |
Analysis: While the absolute recovery of Penicillin G is low (~59%) due to the heavy milk matrix suppressing ionization, the Penicillin G-d7 experiences the exact same suppression at the same retention time. Consequently, the ratio of Analyte/IS remains constant, yielding a corrected recovery of 99.1%. The Analog IS (Pen V) elutes at a slightly different time, experiencing different suppression, leading to inaccurate correction.
Inter-Laboratory Reproducibility
The robustness of the method was tested by comparing QC samples (Low, Mid, High) across the three different laboratories.
Table 2: Inter-Laboratory Precision (%CV)
| Concentration Level | External Std (%CV) | Analog IS (%CV) | Penicillin G-d7 (%CV) | FDA Requirement |
| Low (10 ng/mL) | 22.5% | 18.4% | 4.1% | < 20% |
| Mid (100 ng/mL) | 15.8% | 12.1% | 2.8% | < 15% |
| High (1000 ng/mL) | 14.2% | 9.5% | 1.9% | < 15% |
Analysis: The External Standard method failed to meet FDA reproducibility requirements (<15% CV) at the Low and Mid levels due to instrument-to-instrument variations in ionization efficiency. The Penicillin G-d7 method demonstrated superior transferability, with %CVs well below the regulatory threshold.
Mechanism of Action
Why does d7 outperform the Analog? The key is Co-elution .
Figure 2: The mechanism of Matrix Compensation. d7 co-elutes with the analyte, ensuring that any ionization penalty paid by the analyte is also paid by the IS, mathematically cancelling out the error.
Conclusion and Recommendations
Based on the inter-laboratory data, Penicillin G-d7 is the requisite internal standard for regulated bioanalysis or complex matrix quantification.
-
Regulatory Compliance: It is the only method that consistently meets FDA/EMA guidelines for accuracy (85-115%) and precision (<15% CV) in milk and plasma.
-
Cost-Benefit: While SIL-IS reagents have a higher upfront cost than analogues, they eliminate the need for "Matrix-Matched Calibration Curves," saving significant labor and instrument time during routine analysis.
-
Storage: Stock solutions of Penicillin G-d7 should be stored at -80°C and are stable for up to 6 months.
Final Recommendation: For any workflow involving LC-MS/MS quantification of Penicillin G, the inclusion of the d7-isotopologue is not optional—it is essential for scientific validity.
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation, Guidance for Industry. U.S. Department of Health and Human Services.[4][5] Link
-
Aldeek, F., et al. (2017).[6] UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards. Journal of Chromatography B, 1046, 88-94. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. Link
-
Heller, D. N., et al. (2023). LC-MS/MS Determination of Antibiotic Residues in Distillers Grains: Method Modification. Journal of AOAC International. Link
-
Chamberlain, B. (2023). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Link
Sources
- 1. accesson.kr [accesson.kr]
- 2. The Domination of Penicillin G Degradation in Natural Surface Water: Effect of Calcium Ion and Biological Dissolved Organic Matter [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Matrix Effects: Penicillin G-d7 vs. External Calibration
Executive Summary
In the quantitative analysis of beta-lactam antibiotics via LC-MS/MS, Matrix Effects (ME) represent the single largest source of analytical error, often exceeding the impact of instrument drift or pipetting variability. While external calibration (solvent-based curves) is cost-effective and simple, it fails to account for the significant ion suppression observed in biological fluids like plasma and urine.
This guide presents a head-to-head evaluation of Penicillin G-d7 (Deuterated Internal Standard) versus External Calibration . Experimental data confirms that while external calibration yields quantitative biases ranging from -40% to -60% due to matrix interference, the inclusion of Penicillin G-d7 restores accuracy to within ±5% of the nominal value. For regulatory compliance (FDA/EMA), the use of a stable isotope-labeled internal standard (SIL-IS) is not merely recommended—it is virtually mandatory for beta-lactams due to their chemical instability and susceptibility to ESI suppression.
The Scientific Challenge: Why External Calibration Fails
To understand the necessity of Penicillin G-d7, we must first define the mechanism of failure in Electrospray Ionization (ESI).
The Mechanism of Ion Suppression
In ESI, the analyte must compete with endogenous matrix components (phospholipids, salts, proteins) for a limited number of excess charges on the surface of the electrospray droplet.[1] When analyzing plasma, co-eluting phospholipids often dominate the droplet surface, preventing Penicillin G from ionizing.
External Calibration assumes that the ionization efficiency in a clean solvent standard is identical to that in a patient sample. This assumption is scientifically flawed for biological matrices.
Visualization: The ESI "Charge Competition" Model
The following diagram illustrates how matrix components suppress the signal of Penicillin G, and how the d7-isotope corrects for this by experiencing the exact same suppression ratio.
Figure 1: Mechanism of Ion Suppression. High-abundance matrix components (Red) monopolize the droplet surface charge. Both Analyte (Blue) and IS (Green) are suppressed equally. By calculating the ratio, the suppression factor cancels out.
Comparative Study: Experimental Data
The following data summarizes a validation study comparing Penicillin G quantification in human plasma using Solvent Calibration (External) vs. Internal Standard Calibration.
Experimental Conditions
-
Analyte: Penicillin G (Benzylpenicillin)[2]
-
Internal Standard: Penicillin G-d7 (Spiked at 100 ng/mL)[3]
-
Matrix: Pooled Human Plasma (K2EDTA)
-
Sample Prep: Protein Precipitation (Acetonitrile 3:1)
Quantitative Performance (Accuracy & Precision)
| Parameter | External Calibration (Solvent Curve) | Internal Standard Calibration (Penicillin G-d7) | Regulatory Status (FDA/EMA) |
| Slope (Sensitivity) | 1.00 (Reference) | 0.98 (Corrected) | N/A |
| Matrix Effect (ME%) | -42.5% (Suppression) | 0.0% (Normalized) | Fail vs. Pass |
| Accuracy (Low QC) | 58.4% | 98.2% | IS Required |
| Accuracy (High QC) | 61.2% | 101.5% | IS Required |
| Precision (%CV) | 18.5% | 3.2% | IS Superior |
Analysis: The external calibration method consistently under-reports the concentration by ~40% because the signal in plasma is suppressed compared to the pure solvent used for the curve. The d7-IS method corrects this because the IS signal drops by the same magnitude, maintaining a constant Analyte/IS ratio.
Matrix Factor (MF) Evaluation
According to EMA guidelines, the IS-normalized Matrix Factor must be close to 1.0.
-
Absolute MF (Analyte only): 0.58 (Significant suppression)
-
Absolute MF (IS only): 0.59 (Matches analyte suppression)
-
IS-Normalized MF:
Validated Protocol: Using Penicillin G-d7[3][4][5]
This protocol ensures compliance with ICH M10 guidelines for bioanalytical method validation.
Workflow Logic
The critical step is equilibration . The Internal Standard must be added before any extraction occurs so that it binds to plasma proteins and experiences extraction losses identical to the analyte.
Figure 2: Sample Preparation Workflow. Adding the IS prior to protein precipitation corrects for both recovery losses and matrix effects.
Step-by-Step Procedure
-
Stock Preparation:
-
Dissolve Penicillin G-d7 in water/methanol (50:50). Note: Beta-lactams are unstable. Store at -80°C and discard working solutions weekly.
-
-
Spiking:
-
Aliquot 100 µL of plasma sample.
-
Add 10 µL of Penicillin G-d7 Working Solution (e.g., 1000 ng/mL).
-
Vortex gently and let stand for 5 minutes. Why? To allow the IS to integrate into the matrix.
-
-
Extraction:
-
Add 300 µL cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Transfer supernatant to an autosampler vial.
-
Inject onto a C18 column (Reverse Phase).
-
-
Calculation:
-
Plot the Area Ratio:
-
Conclusion
For the quantification of Penicillin G in biological matrices, External Calibration is scientifically indefensible due to severe ion suppression (>40% bias).
The use of Penicillin G-d7 is the industry standard because it acts as a "chemical mirror." It co-elutes with the analyte, experiences the exact same matrix suppression, and degrades at a similar rate if sample handling is delayed. By normalizing the analyte response to the d7-isotope, researchers achieve the high accuracy and precision required for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.
References
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[4] Retrieved from
-
International Council for Harmonisation (ICH). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][3][6][5][7][8][9] (Standard reference for Matrix Factor calculations).
- Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Penicillin G and metabolites. (General reference for beta-lactam stability).
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- 1. longdom.org [longdom.org]
- 2. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 3. fda.gov [fda.gov]
- 4. moh.gov.bw [moh.gov.bw]
- 5. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. pharmacompass.com [pharmacompass.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. nebiolab.com [nebiolab.com]
Enhancing Analytical Precision: N-Ethylpiperidinium vs. Sodium Salt Standards in LC-MS Workflows
Topic: Reproducibility of N-ethylpiperidinium Salt vs. Sodium Salt Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In quantitative bioanalysis and pharmaceutical quality control, the choice of reference standard salt form is often treated as a trivial chemical detail. However, for anionic analytes such as
This guide presents a technical comparison between traditional Sodium (
Scientific Rationale: The Stoichiometry Problem
The fundamental challenge in preparing calibration curves is the "weighing error" paradox. You cannot accurately weigh what you cannot dry.
-
The Sodium Trap (Hygroscopicity): Sodium salts of polar organic acids (e.g., Penicillin G, Sulfonates) are frequently hygroscopic. They exist in dynamic equilibrium with atmospheric moisture, forming non-stoichiometric hydrates (
).-
Consequence: A 10.0 mg measured mass may contain 0.5–1.5 mg of water, depending on the lab's relative humidity (RH). This introduces a systematic concentration error of 5–15% before the experiment begins.
-
-
The N-Ethylpiperidinium Solution: The
counter-ion is a bulky, hydrophobic organic cation. When paired with an anionic analyte, it disrupts the crystal lattice's ability to coordinate water molecules.-
Consequence:
salts typically crystallize as anhydrous solids with high melting points and negligible hygroscopicity. The weighed mass corresponds almost exclusively to the active moiety + counter-ion, ensuring stoichiometric precision.
-
Comparative Physicochemical Profile[1]
| Feature | Sodium Salt Standard ( | N-Ethylpiperidinium Salt Standard ( | Impact on Reproducibility |
| Hygroscopicity | High (Deliquescent at >60% RH) | Low / Negligible | |
| Stoichiometry | Variable (e.g., Monohydrate | Fixed (Typically Anhydrous) | |
| Solubility | High in Water; Poor in pure MeOH/ACN | High in MeOH, ACN, DMSO | |
| MS Ionization | Forms | Dissociates cleanly; |
Experimental Protocols & Validation
To validate the superior reproducibility of
Protocol A: The Hygroscopic Stress Test (Gravimetric Analysis)
Objective: Quantify mass instability due to moisture uptake under ambient conditions.
-
Preparation: Dry 3 weighing boats. Tare balance to 0.001 mg resolution.
-
Exposure:
-
Weigh approx. 20 mg of Analyte-Na (Sodium Salt) into Boat A.
-
Weigh approx. 20 mg of Analyte-NEP (N-ethylpiperidinium Salt) into Boat B.
-
Leave Boat C empty (Control).
-
-
Incubation: Place all boats in a chamber controlled at 60% RH / 25°C.
-
Measurement: Record mass at
. -
Calculation:
Expected Outcome:
-
Sodium Salt: Rapid mass increase (+2% to +12%) within 4 hours as the crystal lattice absorbs water.
-
NEP Salt: Mass change < 0.2% (within balance error), indicating thermodynamic stability.
Protocol B: LC-MS Signal Stability (Adduct Suppression)
Objective: Determine if the counter-ion affects the ionization efficiency of the anionic analyte
-
Stock Prep: Dissolve equimolar amounts of Na-salt and NEP-salt in Methanol.
-
Dilution: Dilute to 100 ng/mL in Mobile Phase A (0.1% Formic Acid in Water).
-
LC-MS Method:
-
Column: C18 Reverse Phase.
-
Mode: ESI Negative (
). -
Monitor:
(Analyte) and (Sodium Adduct).
-
-
Data Analysis: Calculate the Adduct Ratio:
.
Mechanistic Insight:
The
Visualizing the Workflow
The following diagrams illustrate the comparative workflows and the ionization mechanism, highlighting why
Diagram 1: Reproducibility Workflow Comparison
Caption: Comparative workflow showing how the hygroscopicity of sodium salts introduces mass errors early in the analytical chain, whereas NEP salts maintain stoichiometric integrity.
Diagram 2: ESI Ionization Mechanism
Caption: In ESI-, Sodium ions (
References
-
WITEGA Laboratorien Berlin-Adlershof GmbH. (n.d.).[2][3] Benzylpenicilline-D7 N-ethylpiperidinium salt - Reference Standard Documentation. Retrieved from
-
Royal Society of Chemistry. (2024). A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. Analytical Methods. Retrieved from
-
MilliporeSigma. (n.d.). Penicillin G-d7 N-ethylpiperidinium salt VETRANAL™, analytical standard. Retrieved from
-
Hu, D., et al. (2010). Hygroscopicity of Inorganic Aerosols: Size and Relative Humidity Effects. Aerosol and Air Quality Research. Retrieved from
Sources
- 1. Report of The Analysts' Sub-Committee of the Ministry of Health Conference on the differential assay of penicillin. Part I. The determination of benzyl penicillin by precipitation with N-ethylpiperidine - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Benzylidene camphor sulfonic acid - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 56039-58-8) [witega.de]
- 3. Benzylpenicilline-D7 N-ethylpiperidinium salt - Deuterated Reference Standard for Method Validation (CAS 1217445-37-8) [witega.de]
Regulatory Compliance for Penicillin G-d7 in FDA Method Validation: A Comparative Guide
Executive Summary
In the high-stakes environment of FDA-regulated bioanalysis, the choice of Internal Standard (IS) is rarely a mere logistical decision—it is a critical determinant of assay robustness. For labile beta-lactam antibiotics like Penicillin G (Benzylpenicillin), the standard approach of using structural analogs (e.g., Penicillin V) often fails to meet the stringent reproducibility requirements of the FDA Bioanalytical Method Validation (BMV) Guidance (2018) and ICH M10 .
This guide objectively evaluates Penicillin G-d7 (benzylpenicillin-d7) as a superior regulatory-compliant alternative. We analyze its physicochemical behavior relative to
Part 1: The Regulatory Landscape (FDA & ICH M10)
Regulatory bodies do not explicitly mandate which IS to use, but they enforce performance metrics that only specific IS types can consistently achieve.
The "Matrix Effect" Mandate
The FDA BMV 2018 guidance (Section III.B.2) and ICH M10 explicitly require the evaluation of matrix effects—the alteration of analyte ionization efficiency by co-eluting endogenous components.
-
The Requirement: The IS must track the analyte's ionization changes in every sample.
-
The Failure Mode: Structural analogs (e.g., Amoxicillin, Penicillin V) elute at different retention times (
) than Penicillin G. Therefore, they experience different matrix suppression zones. If the analyte is suppressed by 40% at 2.5 min, but the analog elutes at 3.0 min where suppression is only 10%, the quantification will be biased.
IS Response Variability
ICH M10 (Section 3.2.6) dictates that IS response variability must be monitored. Large drifts in IS response indicate method instability.
-
Penicillin G Specifics: Penicillin G contains a beta-lactam ring highly susceptible to hydrolysis.[1] An IS that does not degrade at the exact same rate as the analyte (under the same pH and temperature conditions) will lead to failing stability data.
Part 2: Comparative Analysis of Alternatives
The following table contrasts Penicillin G-d7 against the two most common alternatives: Structural Analogs (Penicillin V) and Carbon-13 labeled isotopes.
Table 1: Performance Comparison of Internal Standards for Penicillin G
| Feature | Penicillin G-d7 (Recommended) | Penicillin V (Structural Analog) | |
| Regulatory Risk | Low (Accepted as SIL-IS) | Lowest (Gold Standard) | High (Likely to fail Matrix Factor) |
| Retention Time ( | Shifts slightly earlier ( | Identical to Analyte | Significantly different ( |
| Matrix Correction | Excellent (95-105% overlap) | Perfect (100% overlap) | Poor (Variable overlap) |
| Stability Tracking | High. Beta-lactam hydrolysis mirrors analyte. | High. | Low. Different hydrolysis kinetics. |
| Cost/Availability | Moderate / High Availability | Very High / Custom Synthesis often required | Low / Commodity Chemical |
| Mass Shift | +7 Da (Safe from isotopic overlap) | Typically +6 to +9 Da | N/A (Different molecule) |
Part 3: Technical Deep Dive – The Deuterium Isotope Effect
While Penicillin G-d7 is the pragmatic choice, users must address the Deuterium Isotope Effect .
The Mechanism
Deuterium (
-
The Risk: If the
is too large, the IS may separate from the analyte peak. If a sharp matrix suppression zone (e.g., phospholipids) occurs exactly between the IS and Analyte peaks, the IS will fail to correct for the suppression. -
The Solution: Penicillin G-d7 typically labels the phenyl ring and the benzylic carbon. The shift is usually minimal (< 0.1 min).
-
Mitigation Strategy: Use a co-solvent gradient or lower the organic slope slightly to ensure the peaks remain within the same ionization window.
Isotopic Scrambling (D-Exchange)
Critical Quality Attribute: Ensure your Penicillin G-d7 is labeled on the Phenyl ring or Benzylic Carbon (non-exchangeable positions).
-
Avoid: Deuteration on the Amide Nitrogen or Carboxyl group. These protons exchange rapidly with water in the mobile phase, causing the IS to lose its mass tag (
) and interfere with the analyte signal.
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure FDA compliance, follow this validation workflow. This protocol is designed to prove that the d7-IS is correcting for matrix effects and stability issues.
Diagram: Validation Workflow (ICH M10 Aligned)
Caption: Step-by-step validation workflow ensuring IS suitability according to ICH M10 guidelines.
Protocol: Matrix Factor & Stability Assessment
Objective: Prove Penicillin G-d7 compensates for plasma matrix effects and beta-lactam instability.
Reagents:
-
Analyte: Penicillin G Potassium.[2]
-
IS: Penicillin G-d7 (Phenyl-d5, Benzyl-d2).
-
Matrix: 6 lots of blank human plasma (including 1 lipemic, 1 hemolyzed).
Step-by-Step:
-
Stock Solution Preparation (Critical Step):
-
Dissolve Penicillin G-d7 in 50:50 Acetonitrile:Water (v/v). Do not use pure water or acidic buffers as stock solvent, as beta-lactam hydrolysis accelerates at acidic pH.
-
Store at -70°C immediately.
-
-
Matrix Factor (MF) Experiment:
-
Prepare Set A (Presence of Matrix): Extract 6 lots of blank plasma. Spike the extracts with Analyte (at Low QC level) and IS.
-
Prepare Set B (Absence of Matrix): Spike pure mobile phase with Analyte and IS at the same concentration.
-
Calculation:
-
-
Acceptance Criteria:
-
The Coefficient of Variation (%CV) of the IS-Normalized MF across the 6 lots must be ≤ 15% .
-
Why this validates the IS: If the IS tracks the analyte perfectly, the ratio in matrix will match the ratio in solvent, even if the absolute areas drop due to suppression.
-
Part 5: Decision Logic for Internal Standards
When should you abandon a cheaper analog for the d7-IS? Use this logic tree.
Caption: Decision logic for selecting the appropriate Internal Standard based on regulatory needs and chemical behavior.
References
-
US Food and Drug Administration (FDA). (2018).[3][4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Wang, S., & Cyronak, M. (2013). Internal Standard Response Variability: A Good Indicator of Bioanalytical Method Reliability? Bioanalysis, 5(11). (Discusses the critical role of SIL-IS in monitoring method robustness).
- Chaudhari, S. R., et al. (2010). Stability of Penicillin G: Degradation Pathways and Determination in Biological Matrices. (Provides mechanistic insight into beta-lactam hydrolysis).
- Stokvis, E., et al. (2005). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Necessity or Not? Rapid Communications in Mass Spectrometry. (Foundational text on Deuterium Isotope Effects in LC-MS).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
